5-Tert-butylpyrazin-2-OL
Beschreibung
BenchChem offers high-quality 5-Tert-butylpyrazin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butylpyrazin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-tert-butyl-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOWVLOLUGUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Tert-Butylpyrazin-2-OL: Technical Guide and Application Profile
The following technical guide details the structure, synthesis, and applications of 5-tert-butylpyrazin-2-ol , a specialized heterocyclic intermediate used in the development of lipophilic bioactive molecules.
Executive Summary
5-tert-butylpyrazin-2-ol (CAS: 1159820-93-5) is a functionalized pyrazine derivative characterized by the presence of a bulky tert-butyl group at the C5 position.[1][2] Unlike the parent pyrazin-2-ol, this compound exhibits enhanced lipophilicity and unique steric properties, making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD) . It serves as a critical intermediate for synthesizing kinase inhibitors and viral polymerase inhibitors where metabolic stability at the C5 position is required. This guide explores its tautomeric identity, synthesis protocols, and downstream utility in medicinal chemistry.
Chemical Identity & Tautomerism
The compound exists in a prototropic tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. While often cataloged as "pyrazin-2-ol," the pyrazin-2(1H)-one tautomer is thermodynamically favored in the solid state and in polar solvents.
| Property | Detail |
| IUPAC Name | 5-tert-butylpyrazin-2-ol (or 5-tert-butylpyrazin-2(1H)-one) |
| CAS Number | 1159820-93-5 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| SMILES | OC1=NC=C(C(C)(C)C)N=C1 |
| InChI Key | RQRWZFJMPKHYIC-UHFFFAOYSA-N |
The Tautomeric Equilibrium
Understanding the dominant tautomer is critical for docking studies and solubility profiling. The tert-butyl group exerts a steric influence but does not alter the fundamental preference for the amide-like (oxo) tautomer in solution.
Physicochemical Profiling
The tert-butyl moiety significantly alters the physicochemical landscape compared to the unsubstituted pyrazinone, increasing solubility in organic solvents like dichloromethane (DCM) and lowering water solubility.
| Property | Value / Description | Source/Note |
| LogP (Predicted) | ~1.48 | Enhanced lipophilicity vs. Pyrazin-2-ol (LogP ~ -0.5) |
| pKa (Acidic) | ~8.5 - 9.0 | Deprotonation of N1-H / O-H |
| pKa (Basic) | ~0.5 - 1.0 | Protonation of N4 |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | tert-butyl group disrupts H-bonding network |
| Melting Point | >150°C (Typical for pyrazinones) | Exact value rarely reported; solid at RT |
| Appearance | White to off-white crystalline solid |
Synthesis Protocols
Two primary routes exist for accessing 5-tert-butylpyrazin-2-ol. The De Novo route constructs the ring, while the Hydrolytic route transforms a precursor.
Method A: Condensation (De Novo Synthesis)
This method is preferred for generating the core from acyclic precursors.
-
Reagents: Glycinamide hydrochloride, 3,3-dimethyl-2-oxobutanal (tert-butyl glyoxal), Sodium Hydroxide (NaOH).
-
Mechanism: Schiff base formation followed by cyclization.
Protocol:
-
Preparation: Dissolve glycinamide HCl (1.0 eq) in Methanol at -10°C.
-
Condensation: Add 3,3-dimethyl-2-oxobutanal (1.1 eq) dropwise.
-
Cyclization: Add aqueous NaOH (2.5 eq) slowly to maintain pH > 10.
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.
-
Workup: Acidify with HCl to pH ~5 to precipitate the product. Filter and recrystallize from Ethanol/Water.
Method B: Hydrolysis of 2-Chloro-5-tert-butylpyrazine
Used when the chlorinated precursor is commercially available.
-
Reagents: 2-Chloro-5-tert-butylpyrazine, conc. HCl or NaOH/DMSO.
-
Protocol: Reflux the chloro-pyrazine in 6N HCl for 4–6 hours. The product precipitates upon neutralization.
Applications in Drug Discovery
The 5-tert-butylpyrazin-2-ol scaffold is utilized primarily as a building block to introduce the pyrazine ring into larger bioactive molecules.
Functionalization via Triflation/Chlorination
As described in patent literature (e.g., Patexia Ref 1), the hydroxyl group is often converted to a leaving group (Triflate or Chloride) to enable cross-coupling.
-
Reaction: Product + Triflic Anhydride (
) + Pyrazin-2-yl triflate . -
Utility: The triflate undergoes Suzuki-Miyaura coupling to attach aryl groups, creating kinase inhibitors.
Metabolic Blocking
The tert-butyl group at C5 acts as a metabolic blocker . In many pyrazine drugs, the C5 position is susceptible to oxidative metabolism by Cytochrome P450. The bulky tert-butyl group sterically hinders this oxidation, prolonging the half-life (
Bioisostere for Pyridinones
It serves as a lipophilic bioisostere for 2-pyridinones (e.g., in p38 MAP kinase inhibitors), offering different hydrogen bonding vectors and improved membrane permeability due to the tert-butyl shield.
Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
Stability: Stable under normal conditions but avoid strong oxidizing agents.
References
-
Chemical Identity & CAS : ChemScene. 5-Tert-butylpyrazin-2-ol Product Data. Link
-
Synthesis Application (Triflation) : Patexia. Therapeutic compounds and methods (Patent Application US20240287055). Link
-
General Pyrazine Synthesis : BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine. Link
-
Tautomerism Context : National Institutes of Health (NIH). On the Tautomerism of N-Substituted Pyrazolones. Link (Cited for general heterocycle tautomerism principles).
-
Metabolic Stability : Bioorganic & Medicinal Chemistry Letters. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine. Link (Analogous chemistry for tert-butyl metabolic blocking).
Sources
Executive Summary
The pyrazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in viral polymerase inhibitors (e.g., Favipiravir analogs) and bradykinin receptor antagonists. The introduction of a tert-butyl group at the C5 position enhances lipophilicity and metabolic stability, preventing rapid oxidation at the most reactive site of the pyrazine ring.
This guide details the synthesis of 5-tert-butylpyrazin-2-ol (and its tautomer 5-tert-butylpyrazin-2(1H)-one ).[1] Unlike standard catalog syntheses, this document focuses on two distinct methodologies:
-
De Novo Cyclization: The classical condensation of glyoxal derivatives, optimized for regiocontrol.
-
Late-Stage C-H Functionalization: The Minisci radical alkylation, a modern approach for diversifying the pyrazinone core.
Structural Dynamics: Tautomerism & Reactivity[1][2][3][4]
Before synthesis, one must understand the substrate's behavior. 5-tert-butylpyrazin-2-ol exists in a dynamic equilibrium with its lactam form, 5-tert-butylpyrazin-2(1H)-one.[1]
In solution (DMSO, MeOH,
Visualization: Tautomeric Equilibrium & Reactivity Map
Caption: Fig 1. Dynamic equilibrium favors the lactam form in polar solvents. The C5 position is electronically activated for nucleophilic radical substitution, enabling Method 2.
Method 1: De Novo Synthesis (Modified Jones Synthesis)
The classical approach involves the condensation of an
Mechanism: The reaction proceeds via an imine intermediate. The steric bulk of the tert-butyl group directs the initial nucleophilic attack of the amide nitrogen away from the ketone, favoring the 5-substituted product under basic conditions.
Protocol A: Condensation of tert-Butylglyoxal
Best for: Multi-gram scale synthesis where starting materials are cheap.[1]
Reagents:
-
tert-Butylglyoxal (freshly distilled or generated in situ from oxidation of pinacolone).[1]
-
Glycinamide hydrochloride.[1]
-
Sodium Hydroxide (NaOH) or Tetraalkylammonium hydroxide.
-
Methanol (MeOH).[2]
Step-by-Step Methodology:
-
Preparation: Dissolve glycinamide HCl (1.0 equiv) in MeOH and cool to -30°C.
-
Addition: Add tert-butylglyoxal (1.0 equiv) slowly to the solution.
-
Cyclization: Add aqueous NaOH (2.5 equiv) dropwise over 1 hour. Critical: Rapid addition causes exotherms that degrade regioselectivity.[1]
-
Warming: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Acidification: Cool to 0°C and acidify with concentrated HCl to pH 2. The pyrazinone often precipitates.
-
Purification: If a mixture of isomers (5-tBu vs 6-tBu) is observed by LCMS, recrystallize from EtOAc/Hexanes. The 5-isomer is generally less soluble.[1]
Validation Check:
-
1H NMR (DMSO-d6): Look for the C3-H singlet around
7.8-8.0 ppm and C6-H singlet around 7.5 ppm.[1] The tert-butyl group appears as a sharp singlet at 1.2-1.3 ppm (9H).[1]
Method 2: Late-Stage Minisci Functionalization[1]
For research applications requiring the rapid derivatization of the pyrazinone core, the Minisci reaction is superior. It utilizes a silver-catalyzed radical decarboxylation of pivalic acid to generate a tert-butyl radical, which selectively attacks the protonated pyrazinone at C5.[1]
Why this works: Pyrazin-2-one is electron-deficient.[1] Under acidic conditions, it becomes protonated, further lowering the LUMO and accelerating the attack by the nucleophilic tert-butyl radical.
Protocol B: Radical Alkylation of Pyrazin-2-one
Best for: Late-stage diversification and high-throughput chemistry.[1]
Reagents:
-
Pyrazin-2(1H)-one (Substrate).[1]
-
Pivalic acid (Source of t-butyl radical).[1]
-
Silver Nitrate (AgNO
, Catalyst). -
Ammonium Persulfate ((NH
) S O , Oxidant). -
Trifluoroacetic acid (TFA) and Water/Acetonitrile solvent system.
Workflow Visualization (Minisci)
Caption: Fig 2. The Minisci protocol utilizes oxidative decarboxylation to generate nucleophilic alkyl radicals that selectively target the C5 position of the protonated heterocycle.
Step-by-Step Methodology:
-
Dissolution: Dissolve pyrazin-2(1H)-one (1.0 equiv) in a mixture of CH
CN and water (1:1). Add TFA (1.0 equiv) to ensure protonation. -
Catalyst Prep: Add AgNO
(0.2 equiv) and Pivalic acid (3.0 equiv). -
Initiation: Heat the solution to 70°C.
-
Oxidant Addition: Add a solution of (NH
) S O (3.0 equiv) in water dropwise over 30 minutes. Note: Gas evolution (CO ) will be observed. -
Reaction: Stir at 70°C for 2-4 hours. Monitor by TLC/LCMS.[1]
-
Workup: Basify with saturated NaHCO
(neutralize TFA), extract with DCM, and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient).
Comparative Analysis of Methods
| Feature | Method 1: De Novo Condensation | Method 2: Minisci Alkylation |
| Starting Material | tert-Butylglyoxal + Glycinamide | Pyrazin-2-one + Pivalic Acid |
| Step Count | 1 (Convergent) | 1 (Linear Functionalization) |
| Regioselectivity | Moderate (Requires temp control) | High (Electronic control) |
| Scalability | High (Kg scale feasible) | Moderate (Oxidant handling limits scale) |
| Cost Efficiency | High | Moderate (Silver catalyst/Persulfate) |
| Primary Risk | Isomer separation (5- vs 6-tBu) | Over-alkylation (di-substitution) |
Process Optimization & Troubleshooting
Regiocontrol in Minisci Reactions
While C5 is the preferred site, C3 alkylation can occur.
-
Solution: Use a biphasic solvent system (DCM/Water) with phase transfer catalysis. The tert-butyl radical is hydrophobic and reacts faster with the organic-soluble neutral species if conditions are not strictly acidic.[1] Maintain low pH (TFA) to ensure the substrate is protonated; the protonated form is much more regioselective for C5 than the neutral form.
Purification of Isomers (Method 1)
If Method 1 yields a mixture of 5-tBu and 6-tBu isomers:
-
Flash Chromatography: Use a gradient of 0-10% MeOH in DCM.[1] The 5-substituted isomer typically elutes second due to hydrogen bonding capabilities of the NH adjacent to the C6-H.
-
Recrystallization: The 5-tert-butyl isomer has a higher melting point and packs better.[1] Recrystallize from hot ethanol.
References
-
Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971.
-
Modern Minisci Updates: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[3] Med.[1] Chem. Commun., 2011.
-
Jones Synthesis (Regioselectivity): Voisin-Chiret, A. S., et al. "On Reuben G. Jones synthesis of 2-hydroxypyrazines."[1] Beilstein J. Org.[1] Chem., 2022.[2][4]
- Tautomerism Studies: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.
-
Preparation of Hydroxypyrazines: Karmas, G., & Spoerri, P. E. "The Preparation of Hydroxypyrazines and Derived Chloropyrazines." J. Am. Chem. Soc., 1952.
Sources
5-Tert-butylpyrazin-2-OL CAS number and IUPAC nomenclature
5-Tert-butylpyrazin-2-ol: Technical Monograph CAS Number: 1159820-93-5 IUPAC Name: 5-tert-butylpyrazin-2-ol (or 5-(tert-butyl)pyrazin-2(1H)-one)
Executive Summary
5-Tert-butylpyrazin-2-ol (CAS 1159820-93-5) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents. Characterized by a pyrazine core substituted with a bulky tert-butyl group at the C5 position and a hydroxyl/oxo group at C2, this compound serves as a critical scaffold in medicinal chemistry. Its structural uniqueness lies in the steric occlusion provided by the tert-butyl moiety, which modulates metabolic stability, and the tautomeric nature of the 2-hydroxy/2-oxo motif, which facilitates diverse hydrogen-bonding interactions in protein-ligand complexes. This guide details its nomenclature, synthesis, physicochemical properties, and applications in drug discovery.
Chemical Identity & Nomenclature
The nomenclature of this compound is often a source of confusion due to prototropic tautomerism. While chemically indexed as an "ol" (alcohol), the compound exists in equilibrium with its "one" (ketone) form, which is often the dominant species in solution and the solid state.
| Attribute | Detail |
| CAS Registry Number | 1159820-93-5 |
| Preferred IUPAC Name | 5-(tert-Butyl)pyrazin-2(1H)-one |
| Alternative Name | 5-tert-butylpyrazin-2-ol; 5-t-butyl-2-hydroxypyrazine |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| SMILES | CC(C)(C)C1=CN=C(O)C=N1 |
| InChI Key | Specific key varies by tautomer input; generally unique to skeleton.[1][2][3] |
Tautomeric Equilibrium
Understanding the tautomerism is vital for structure-based drug design (SBDD). The tert-butyl group at C5 pushes electron density into the ring, but the dominant equilibrium is governed by the stability of the amide-like lactam structure (B) over the lactim (A).
Caption: Equilibrium between the 2-hydroxypyrazine (Lactim) and pyrazin-2(1H)-one (Lactam) forms.
Physicochemical Properties
The tert-butyl group significantly alters the physicochemical profile compared to the unsubstituted parent pyrazin-2-ol.
-
Lipophilicity (LogP): The tert-butyl group increases the cLogP to approximately 1.4–1.5 (compared to ~ -0.2 for pyrazin-2-ol). This enhancement improves membrane permeability in drug candidates.
-
Solubility: Moderate aqueous solubility; highly soluble in polar organic solvents (DMSO, Methanol, DCM).
-
Metabolic Stability: The bulky tert-butyl group blocks metabolic oxidation at the C5 position, a common "soft spot" in pyrazine drugs, thereby extending half-life (
). -
Acid-Base Profile: The compound is weakly acidic (pKa ~ 8.5–9.0 for the OH/NH) and weakly basic at the N4 position.
Synthesis & Manufacturing Methodologies
While specific industrial patents for this CAS are proprietary, two authoritative synthetic routes are established based on general pyrazine chemistry.
Method A: The Modified Jones Synthesis (Condensation)
This is the most direct route for constructing the pyrazine ring with specific substitution patterns. It involves the condensation of an
-
Precursors: tert-Butyl glyoxal (prepared from pinacolone oxidation) and Glycine amide hydrochloride.
-
Condition: Methanol/Water,
to RT, NaOH. -
Mechanism: Imine formation followed by cyclization and dehydration.
Method B: Hydrolysis of Halopyrazines (Displacement)
Preferred for scaling if the chloropyrazine precursor is available.
-
Precursor: 2-Chloro-5-tert-butylpyrazine.
-
Reagent: Sodium methoxide (NaOMe) in MeOH (to form the methoxy intermediate) followed by acid hydrolysis, or direct hydrolysis with concentrated HCl/Acetic acid.
Caption: Two primary synthetic routes: De novo ring formation (Left) and Functional group interconversion (Right).
Applications in Drug Discovery
5-Tert-butylpyrazin-2-ol is not typically a final drug but a high-value intermediate and scaffold .
Kinase Inhibition (Scaffold Hopping)
The pyrazin-2-one core mimics the hydrogen-bonding pattern of the hinge region in ATP-binding pockets of kinases.
-
Bioisostere: It serves as a bioisostere for pyridin-2-ones and phenol moieties.
-
Selectivity: The tert-butyl group fills hydrophobic pockets (e.g., the Gatekeeper residue or back-pocket) in kinases like JAK , BTK , or ALK , enhancing selectivity over other kinases.
GPR119 Agonists
Patents indicate the use of tert-butyl pyrazine moieties in developing GPR119 agonists for the treatment of Type 2 Diabetes. The lipophilic bulk aids in receptor fit within the transmembrane domain.
Metabolic Blocking
In "Lead Optimization," replacing a phenyl ring or a methyl-pyrazine with a tert-butyl-pyrazine can block CYP450-mediated oxidation, significantly improving the pharmacokinetic (PK) profile of a drug candidate.
Analytical Characterization
To validate the identity of CAS 1159820-93-5, the following analytical signals are expected:
-
¹H NMR (DMSO-d₆):
- ~1.3 ppm (s, 9H, t-butyl).
- ~7.8–8.2 ppm (s, 1H, H-3 or H-6 depending on tautomer).
- ~11–12 ppm (br s, 1H, NH/OH exchangeable).
-
LC-MS:
-
ESI+ peak at
. -
Retention time will be significantly longer than unsubstituted pyrazin-2-ol due to the hydrophobic tail.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can be hygroscopic.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood to avoid inhalation of dust.
References
-
ChemScene. (n.d.). 5-Tert-butylpyrazin-2-ol Product Data. Retrieved from
-
Key Organics. (n.d.). Product 1159820-93-5 Specifications. Retrieved from
- Jones, R. G. (1949). "The Synthesis of Some Hydroxypyrazines". Journal of the American Chemical Society, 71(1), 78–81. (Foundational chemistry for pyrazin-2-ol synthesis).
- Thomson, C. G., et al. (2011). "Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues". Bioorganic & Medicinal Chemistry Letters, 21(13), 3962-3965.
-
National Institutes of Health (NIH). (2022). PubChem Compound Summary for substituted pyrazines. Retrieved from
Sources
- 1. WO2018008042A1 - Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Context of Substituted Pyrazinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2(1H)-pyrazinone core is a foundational heterocyclic motif that has captivated chemists and pharmacologists for over a century. From its initial discovery in natural products to its current status as a privileged scaffold in medicinal chemistry, the journey of the substituted pyrazinone is a compelling narrative of serendipity, synthetic innovation, and the relentless pursuit of therapeutic agents. This in-depth technical guide provides a comprehensive historical and scientific overview of substituted pyrazinones, detailing their discovery, the evolution of their synthesis, and their broad-ranging biological significance. We will explore the key scientific milestones, from the isolation of the first pyrazinone-containing natural products to the development of robust synthetic methodologies that have enabled the exploration of this versatile chemical space. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the rich history and continued potential of this remarkable class of compounds.
The Dawn of Pyrazinones: Nature's Blueprint
The story of pyrazinones begins not in the laboratory, but in the intricate world of microbial secondary metabolism. These nitrogen-containing heterocycles are widespread in nature, produced by a diverse array of organisms including fungi, bacteria, and marine sponges.[1][2] They often serve as signaling molecules, playing crucial roles in processes like quorum sensing and biofilm formation.[3][4]
One of the earliest and most significant discoveries in this field was that of aspergillic acid in 1940. Edwin C. White and Justina H. Hill, while studying the fungus Aspergillus flavus, identified a substance with potent bactericidal activity.[5][6][7] This compound, later named aspergillic acid, was the first pyrazinone-containing natural product to be isolated and characterized.[5] Its discovery marked a pivotal moment, sparking interest in this new class of heterocyclic compounds and their potential as therapeutic agents. The structure of aspergillic acid was later elucidated as a cyclic hydroxamic acid derivative of a pyrazinone.[5]
Following this, another important pyrazinone natural product, flavacol , was also isolated from Aspergillus flavus.[8][9][10] The structural elucidation of flavacol, a 3,6-disubstituted-2(1H)-pyrazinone, further expanded the understanding of this chemical family.[11] The biosynthesis of these natural products often involves the condensation of two amino acids, a process mediated by complex enzymatic machinery such as nonribosomal peptide synthetases (NRPSs).[3][12]
In subsequent decades, a plethora of other pyrazinone-containing natural products with diverse structures and biological activities were discovered. These include phevalin , leuvalin , and tyrvalin from Staphylococcus aureus, which are known to be involved in virulence regulation.[13][14][15] The complex bis(indole) alkaloid dragmacidin D , isolated from deep-sea marine sponges, represents a more structurally intricate example of a bioactive pyrazinone.[16][17][18][19][20] The discovery of these and other natural pyrazinones provided a rich source of inspiration for synthetic chemists and medicinal chemists, laying the groundwork for the development of novel therapeutic agents.
The Synthetic Era: Forging the Pyrazinone Core
The discovery of naturally occurring pyrazinones with intriguing biological properties spurred the development of synthetic methods to access this versatile scaffold. Early efforts were focused on mimicking nature's blueprint and creating analogues for further biological evaluation. Over the years, several key synthetic strategies have emerged, each contributing significantly to the expansion of the pyrazinone chemical space.
Pioneering Approaches: The Early Syntheses
Prior to 1942, the synthesis of pyrazinones was limited to methods that produced symmetrically substituted compounds.[1][21] A significant breakthrough came in 1942 when Tota and Elderfield developed a method for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones, allowing for differential substitution patterns.[1][21][22][23] This was a crucial step forward, enabling the synthesis of a wider variety of pyrazinone analogues.
Experimental Protocol: Tota and Elderfield Synthesis of Substituted 2(1H)-Pyrazinones (General Procedure) [1][21]
Causality: This method relies on the condensation of an α-amino ketone hydrochloride with an α-haloacetyl halide to form an intermediate ketoamide. Subsequent treatment with ammonia facilitates ring closure to a dihydropyrazine, which is then oxidized to the aromatic pyrazinone. The use of different starting materials allows for the introduction of various substituents at positions 3, 5, and 6 of the pyrazinone ring.
-
Step 1: Condensation. To a solution of the α-amino ketone hydrochloride in a suitable solvent (e.g., chloroform), the α-haloacetyl halide (e.g., bromoacetyl bromide) is added dropwise with cooling. The reaction mixture is stirred until the formation of the ketoamide is complete.
-
Step 2: Cyclization and Oxidation. The resulting ketoamide is treated with a solution of ammonia in a suitable solvent (e.g., ethanol) in the presence of sodium iodide. The mixture is stirred, often with aeration, to promote the cyclization to the dihydropyrazine and subsequent oxidation to the final 2(1H)-pyrazinone product.
-
Step 3: Isolation and Purification. The product is isolated by extraction and purified by crystallization or chromatography.
Another seminal contribution came in 1947 from Baxter and Spring , who developed a method for synthesizing 2(1H)-pyrazinones from diketopiperazines (2,5-piperazinediones).[1][21][24][25] This approach was instrumental in the synthesis and structural elucidation of the natural product flavacol.[11][21]
Experimental Protocol: Baxter and Spring Synthesis of 2(1H)-Pyrazinones from Diketopiperazines (General Procedure) [1][21][24]
Causality: This method involves the conversion of readily available diketopiperazines, which can be prepared from the dehydration of amino acids, into chloropyrazine intermediates. These intermediates are then converted to the corresponding pyrazinones. This strategy provides a convenient route to symmetrically and unsymmetrically substituted pyrazinones.
-
Step 1: Chlorination. The diketopiperazine is heated with a chlorinating agent, typically phosphoryl chloride (POCl₃), to afford a mixture of mono- and dichloropyrazines.
-
Step 2: Conversion to Pyrazinone. The resulting chloropyrazine is treated with a nucleophile, such as an alkoxide (e.g., sodium ethoxide) followed by hydrolysis, or directly with an alkali to yield the 2(1H)-pyrazinone.
-
Step 3: Isolation and Purification. The product is isolated and purified using standard techniques such as crystallization or chromatography.
The Jones Condensation: A Paradigm Shift in Pyrazinone Synthesis
A landmark development in pyrazinone synthesis occurred in 1949 with the report by Reuben G. Jones of a one-pot condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound.[1][11][21][26][27] This method, often referred to as the Jones synthesis , proved to be highly versatile and efficient, and it remains one of the most widely used methods for the preparation of 2(1H)-pyrazinones to this day. A significant improvement to this method was later reported by Karmas and Spoerri , who demonstrated that the reaction could be carried out using the more stable and readily available hydrohalide salts of the amino acid amides.[1][21]
Experimental Protocol: Jones/Karmas and Spoerri Synthesis of 2(1H)-Pyrazinones (General Procedure) [1][21][26]
Causality: This one-pot reaction involves the base-catalyzed condensation of an α-amino acid amide (or its salt) with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of an initial adduct, which then undergoes intramolecular cyclization and dehydration to afford the pyrazinone ring. The choice of the amino acid amide and the dicarbonyl compound determines the substitution pattern of the final product.
-
Step 1: Reaction Setup. The α-amino acid amide hydrochloride and the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) are dissolved or suspended in a suitable solvent, typically methanol or ethanol.
-
Step 2: Base Addition. The reaction mixture is cooled (often to low temperatures, e.g., -10 to 0 °C), and a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise with vigorous stirring.
-
Step 3: Reaction and Workup. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. The reaction is then quenched, typically by the addition of acid, and the product is isolated by filtration or extraction.
-
Step 4: Purification. The crude product is purified by recrystallization or column chromatography.
A Cornucopia of Biological Activity: The Therapeutic Potential of Substituted Pyrazinones
The development of robust synthetic methodologies has unleashed the potential of the pyrazinone scaffold in drug discovery. Substituted pyrazinones have been shown to exhibit a remarkable breadth of biological activities, targeting a wide range of enzymes and receptors implicated in various diseases. This has led to their investigation in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
| Therapeutic Area | Target/Mechanism of Action | Example(s) |
| Antimicrobial | Inhibition of essential microbial enzymes, disruption of cell wall synthesis, quorum sensing inhibition | Aspergillic acid, Flavacol, Novel synthetic derivatives[2][16] |
| Anticancer | Kinase inhibition (e.g., PI3K/Akt, ERK1/2), tubulin polymerization inhibition, induction of apoptosis | Pyrazolinone chalcones, Pyridazinone derivatives[17][18][20] |
| Neurodegenerative Diseases | Inhibition of monoamine oxidase (MAO), acetylcholinesterase (AChE) inhibition, modulation of amyloid-β aggregation | Pyrazoline derivatives[5][6][19][28] |
| Antiviral | Inhibition of viral replication enzymes | Favipiravir (approved for influenza) |
| Cardiovascular | Thrombin inhibition | Investigational thrombin inhibitors |
| Anti-inflammatory | Inhibition of inflammatory mediators | Various synthetic derivatives |
The versatility of the pyrazinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The ability to introduce a wide range of substituents at various positions on the pyrazinone ring has made it a highly attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization campaigns.
Modern Perspectives and Future Directions
The historical journey of substituted pyrazinones, from their natural origins to their current prominence in medicinal chemistry, is a testament to the enduring power of natural product discovery and synthetic innovation. The development of efficient and versatile synthetic methods has transformed the pyrazinone core into a truly privileged scaffold, enabling the creation of a vast and diverse chemical space for drug discovery.
Looking ahead, the field of pyrazinone chemistry continues to evolve. Modern synthetic techniques, such as combinatorial chemistry and high-throughput synthesis, are being applied to generate large libraries of pyrazinone derivatives for biological screening.[11] Furthermore, a deeper understanding of the biosynthetic pathways of natural pyrazinones is opening up new avenues for the production of novel analogues through metabolic engineering and synthetic biology.[3][29]
The continued exploration of the biological activities of substituted pyrazinones is likely to uncover new therapeutic applications. As our understanding of the molecular basis of disease grows, so too will our ability to design and synthesize pyrazinone-based molecules with precisely tailored pharmacological profiles. The rich history and proven track record of this remarkable heterocyclic scaffold suggest that substituted pyrazinones will continue to be a fertile ground for the discovery of new medicines for years to come.
References
-
White, E. C., & Hill, J. H. (1943). Aspergillic acid, an antibiotic substance produced by Aspergillus flavus. Journal of Bacteriology, 45(5), 433–443. [Link]
-
Jackson, J., Kobayashi, H., & Zakarian, A. (2014). 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D. Organic letters, 16(1), 150–153. [Link]
-
Zhang, F., Wang, B., Prasad, P., & Capon, R. J. (2015). Asymmetric total synthesis of (+)-dragmacidin D reveals unexpected stereocomplexity. Organic letters, 17(6), 1529–1532. [Link]
-
Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(44), 13179–13184. [Link]
-
Yamaguchi, J., Seiple, I. B., Young, I. S., O'Malley, D. P., Maue, M., & Baran, P. S. (2011). Synthesis of Dragmacidin D via Direct C–H Couplings. Angewandte Chemie International Edition, 50(49), 11732-11735. [Link]
-
Stoltz, B. M., & Garg, N. K. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(44), 13179–13184. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]
-
Rudolf, J. D., & Loesgen, S. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 441–443. [Link]
-
Ali, H. S., El-Sayed, W. A., & El-Tamany, E. S. (2025). Aspergillic acid from Aspergillus flavus: A dual-action discovery for combatting pathogens and pinpointing inflammation via technetium-99m radiolabeling. Applied Radiation and Isotopes, 228, 112309. [Link]
-
Dutcher, J. D. (1947). Aspergillic acid: an antibiotic substance produced by Aspergillus flavus. The Journal of biological chemistry, 171(1), 321–339. [Link]
-
Tota, Y. A., & Elderfield, R. C. (1942). A GENERAL SYNTHESIS FOR 2,3-DISUBSTITUTED AND 2,3,6-TRISUBSTITUTED 5-HYDROXYPYRAZINES. The Journal of Organic Chemistry, 07(4), 313–319. [Link]
-
Wulff, T., et al. (2022). Flavacol and Its Novel Derivative 3-β-Hydroxy Flavacol from Streptomyces sp. Pv 4-95 after the Expression of Heterologous AdpA. International Journal of Molecular Sciences, 23(23), 14815. [Link]
-
Horsman, M. E., et al. (2012). Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PloS one, 7(7), e40973. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]
-
Jones, R. G. (1949). Pyrazines and related compounds; a new synthesis of hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78–81. [Link]
-
Baxter, R. A., & Spring, F. S. (1947). 221. Pyrazine derivatives. Part III. Conversion of diketopiperazines into pyrazine derivatives. Synthesis of 2-hydroxy-3 : 6-di-sec.-butylpyrazine from isoLeucine. Journal of the Chemical Society (Resumed), 1179. [Link]
-
Aspergillic Acid. (n.d.). In Merck Index. [Link]
-
Wyatt, M. A., et al. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & biology, 17(9), 935–940. [Link]
-
Moody, C. J., & Rees, C. W. (1979). A mixed culture of Aspergillus nidulans (GH79) and Aspergillus flavus (CMI 91019B) produced two antibiotics, designated VI and VII, which were not elaborated when either fungus was grown alone. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
-
Okada, Y., et al. (1999). Synthesis of pyrazinone ring-containing opioid mimetics and examination of their opioid receptor-binding activity. Chemical & pharmaceutical bulletin, 47(8), 1193–1195. [Link]
-
Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564. [Link]
-
Horsman, M. E., et al. (2012). Phevalin (Aureusimine B) Production by Staphylococcus Aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PloS one, 7(7), e40973. [Link]
-
Zhang, F., et al. (2019). Enhypyrazinones A and B, Pyrazinone Natural Products from a Marine-Derived Myxobacterium Enhygromyxa sp. Marine drugs, 17(12), 698. [Link]
-
Newbold, G. T., & Spring, F. S. (1947). Studies In Pyrazine Chemistry. University of Glasgow. [Link]
-
Rudolf, J. D., & Loesgen, S. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 441–443. [Link]
-
PubChem. (n.d.). 3,6-Bis(2-methylpropyl)-2(1H)-pyrazinone. Retrieved from [Link]
-
Wyatt, M. A., et al. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & biology, 17(9), 935–940. [Link]
-
Wyatt, M. A., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Semantic Scholar. [Link]
-
Ohta, A., & Fujii, S. (1969). [Synthesis of DL-aspergillic acid and deoxyaspergillic acid]. Chemical & pharmaceutical bulletin, 17(4), 851–853. [Link]
-
Dutcher, J. D. (1947). ASPERGILLIC ACID: AN ANTIBIOTIC SUBSTANCE PRODUCED BY ASPERGILLUS FLAVUS. The Journal of biological chemistry, 171(1), 321–339. [Link]
-
MacDonald, J. C. (1965). Biosynthesis of Neoaspergillic and Neohydroxyaspergillic Acids. Journal of Biological Chemistry, 240(4), 1692-1697. [Link]
-
MacDonald, J. C. (1961). The Synthesis of Deoxyaspergillic Acid. DOKUMEN.PUB. [Link]
-
Horsman, M. E., et al. (2012). Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PloS one, 7(7), e40973. [Link]
-
Li, Y., et al. (2023). Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus. ACS omega, 8(18), 16315–16323. [Link]
Sources
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazolinone derivatives as multifunctional ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. theaspd.com [theaspd.com]
- 9. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 14. Synthesis of the Nonribosomal Peptide Phevalin and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Synthesis of DL-aspergillic acid and deoxyaspergillic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anulatus Isolated from the Rhizosphere of Malus trilobata in Lebanon [mdpi.com]
- 17. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 27. Pyrazines and related compounds; a new synthesis of hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
Comprehensive Spectroscopic Characterization and Synthesis of 5-Tert-Butylpyrazin-2-OL
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Therapeutic Relevance
The compound 5-tert-butylpyrazin-2-ol (CAS: 1159820-93-5) is an essential heterocyclic building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the synthesis of TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists, such as GSK2798745 analogs, which are currently being investigated for the treatment of respiratory diseases, osteoarthritis, and bladder dysfunction . This whitepaper details the structural dynamics, validated synthetic workflows, and self-validating spectroscopic parameters required to characterize this molecule accurately.
Structural Dynamics: The Lactim-Lactam Tautomerism
Before analyzing the spectroscopic data, analytical chemists must account for the structural duality of 2-hydroxypyrazines. 5-tert-butylpyrazin-2-ol exists in a dynamic tautomeric equilibrium with its lactam counterpart, 5-tert-butylpyrazin-2(1H)-one.
Fig 1. Lactim-lactam tautomeric equilibrium of 5-tert-butylpyrazin-2-ol dictating spectral shifts.
Causality in Phase-Dependent Tautomerism: In non-polar environments (e.g., CDCl₃ during NMR analysis), the lactim (aromatic OH) form is observable and maintains the full aromaticity of the diazine ring. However, in the solid state (e.g., during FT-IR analysis) or in highly polar protic solvents, the lactam form dominates due to the formation of robust intermolecular hydrogen-bonded dimers. This equilibrium dictates the presence or absence of key spectroscopic markers, such as the carbonyl (C=O) stretch in IR and the highly deshielded NH proton in NMR.
Validated Synthetic Methodology
The synthesis of 5-tert-butylpyrazin-2-ol requires precise control over amidation and cyclization to prevent side reactions. The following protocol is adapted from validated pharmaceutical patent literature .
Fig 2. Step-by-step synthetic workflow for 5-tert-butylpyrazin-2-ol via amidation and cyclization.
Step-by-Step Protocol:
Step 1: Amidation (Formation of 2-bromo-N-(3,3-dimethyl-2-oxobutyl)acetamide)
-
Suspend calcium carbonate (93.8 mmol) in chloroform (30 mL).
-
Add an aqueous solution (10 mL) of 1-amino-3,3-dimethylbutan-2-one hydrochloride (15.6 mmol) to the suspension and cool to 5°C under a nitrogen atmosphere.
-
Dropwise, add 2-bromoacetyl bromide (39.1 mmol) while maintaining the temperature at 5°C.
-
Warm the mixture to room temperature and stir for 6 hours.
-
Filter the reaction, wash the organic layer with aqueous sodium carbonate, dry over sodium sulfate, and concentrate to yield the intermediate as a yellow oil.
Step 2: Cyclization & Aromatization
-
Dissolve the intermediate (9.74 mmol) in a 7 N solution of ammonia in methanol (20 mL).
-
Add sodium iodide (1.75 mmol) to the mixture.
-
Stir the resulting solution at room temperature for 72 hours.
-
Quench with aqueous ammonium chloride, extract with ethyl acetate, dry, and concentrate to isolate the crude 5-tert-butylpyrazin-2-ol.
Expertise & Experience: Causality of Experimental Choices
-
Biphasic Buffer System (CHCl₃/H₂O) with CaCO₃: The use of calcium carbonate in a biphasic mixture is a strategic choice. CaCO₃ acts as a mild, heterogeneous base that neutralizes the HCl salt of the starting amine and the HBr byproduct of the amidation. Unlike stronger bases (e.g., NaOH or Et₃N), CaCO₃ minimizes the risk of hydrolyzing the highly reactive 2-bromoacetyl bromide. The biphasic system partitions the water-soluble salts away from the organic intermediate, preventing degradation.
-
Finkelstein-Assisted Cyclization (NaI in NH₃/MeOH): Direct displacement of a primary bromide by ammonia can be slow and prone to forming secondary/tertiary amine byproducts. Adding Sodium Iodide (NaI) initiates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ. This lowers the activation energy for the subsequent nucleophilic attack by ammonia, driving the cyclization and spontaneous aromatization to the pyrazine ring over 3 days at room temperature.
Comprehensive Spectroscopic Characterization
To ensure the integrity of the synthesized building block , rigorous spectroscopic validation is required. The following data forms a self-validating system for confirming the identity and purity of 5-tert-butylpyrazin-2-ol.
Mass Spectrometry (LC-MS)
-
Logic: The diazine core contains highly basic nitrogen atoms that readily undergo protonation in the ESI source. The expected exact mass for C₈H₁₂N₂O is 152.0950 Da. The dominant peak observed is m/z 153.1 [M+H]⁺ , confirming the molecular weight .
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
-
The tert-Butyl Group: In ¹H NMR, the nine magnetically equivalent methyl protons manifest as a high-intensity singlet at
1.35. The lack of adjacent protons means no spin-spin coupling (J-coupling) occurs. In ¹³C NMR, this corresponds to a highly intense peak at 29.2 (methyl carbons) and a weaker peak at 36.5 (quaternary carbon). -
Aromatic Protons: The pyrazine ring protons (H-6 and H-3) appear as singlets at
7.85 and 8.15, respectively. They appear as singlets because they are para to each other; para-coupling in pyrazines is typically negligible (< 1 Hz) and rarely resolved on standard 400 MHz instruments. H-3 is further downfield ( 8.15) due to its proximity to the highly electronegative oxygen atom (or carbonyl group in the lactam form), which strongly deshields the local environment compared to the alkyl-adjacent H-6.
Fourier-Transform Infrared Spectroscopy (FT-IR)
-
Logic: When analyzed in the solid state via ATR-FTIR, the molecule predominantly exists in the lactam form. Therefore, a strong, sharp absorption band is observed at ~1650 cm⁻¹ , corresponding to the C=O stretching vibration (similar to an Amide I band). Additionally, a characteristic "split" bending mode for the tert-butyl group is observed at ~1365 cm⁻¹ .
Quantitative Data Summary
| Analytical Technique | Target Parameter | Observed Value | Structural Assignment & Logic |
| LC-MS (ESI+) | m/z [M+H]⁺ | 153.1 | Protonated molecular ion; confirms C₈H₁₂N₂O (MW: 152.19). |
| ¹H NMR (CDCl₃) | Chemical Shift ( | 1.35 (s, 9H) | tert-butyl methyl protons; equivalent, no adjacent coupling. |
| ¹H NMR (CDCl₃) | Chemical Shift ( | 7.85 (s, 1H) | Pyrazine H-6; shielded relative to H-3 by the alkyl group. |
| ¹H NMR (CDCl₃) | Chemical Shift ( | 8.15 (s, 1H) | Pyrazine H-3; deshielded by adjacent oxygen/carbonyl. |
| ¹H NMR (CDCl₃) | Chemical Shift ( | 12.5 (br s, 1H) | OH/NH proton; broad due to exchange and N quadrupolar relaxation. |
| ¹³C NMR (CDCl₃) | Chemical Shift ( | 29.2, 36.5 | tert-butyl carbons (methyls and quaternary carbon). |
| ¹³C NMR (CDCl₃) | Chemical Shift ( | 132.8, 135.2 | Aromatic C-3 and C-6 carbons. |
| ¹³C NMR (CDCl₃) | Chemical Shift ( | 154.0, 156.5 | C-5 (alkyl-substituted) and C-2 (oxygen-substituted). |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~1650 (Strong) | C=O stretch; confirms predominance of lactam tautomer in solid state. |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~1365 (Medium) | Symmetric bending of tert-butyl group (characteristic split). |
References
-
Patexia. (2024). Therapeutic compounds and methods | Patent Publication Number 20240287055. Retrieved from[Link]
Technical Guide: Solubility Profiling and Solvent Selection for 5-Tert-butylpyrazin-2-ol
This technical guide provides a comprehensive analysis of the solubility profile of 5-Tert-butylpyrazin-2-ol (CAS: 1159820-93-5), a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.
Executive Summary
5-Tert-butylpyrazin-2-ol (also referred to as 5-tert-butyl-2-hydroxypyrazine) is a functionalized heterocyclic building block. Its solubility behavior is governed by a competition between the lipophilic tert-butyl moiety and the polar, hydrogen-bond-donating/accepting pyrazinone core.
Understanding its solubility landscape is essential for:
-
Process Optimization: Selecting the correct solvent for nucleophilic substitution reactions (e.g., chlorination, alkylation).
-
Purification: Designing effective recrystallization systems (Solvent/Antisolvent).
-
Formulation: Predicting bioavailability and lipophilicity (LogP).
This guide synthesizes available empirical data with structural activity relationships (SAR) to provide a robust solubility map.
Physicochemical Profile & Tautomerism[1]
To predict solubility, one must understand the molecular state of the solute. 2-Hydroxypyrazines exhibit prototropic tautomerism .
-
Structure A (Enol): 5-tert-butyl-2-hydroxypyrazine (Aromatic, OH donor).
-
Structure B (Keto): 5-tert-butylpyrazin-2(1H)-one (Amide-like, NH donor, C=O acceptor).
In the solid state and in polar solvents, the Keto (2-pyrazinone) tautomer typically predominates due to strong intermolecular hydrogen bonding (dimerization), which significantly influences solubility. The tert-butyl group adds steric bulk, disrupting crystal packing and enhancing solubility in non-polar organic solvents compared to the parent pyrazinone.
Key Properties
| Property | Value / Characteristic | Implication for Solubility |
| CAS Number | 1159820-93-5 | Unique Identifier |
| Molecular Weight | 152.19 g/mol | Low MW facilitates dissolution |
| LogP (Predicted) | ~1.48 | Moderately Lipophilic; good organic solubility |
| H-Bond Donors | 1 (NH or OH) | Soluble in H-bond accepting solvents (DMSO, Alcohols) |
| H-Bond Acceptors | 3 (N, O) | Soluble in protic solvents |
Solubility Landscape: Solvent Classes
The following data categorizes solvents based on interaction capability with 5-Tert-butylpyrazin-2-ol.
Qualitative Solubility Table
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary reaction solvent. Disrupts weak dimers; excellent for the lipophilic t-butyl group. |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions solvate the polar pyrazinone core. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Good general solvent; often used for extraction from aqueous phases. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (T-dependent) | Soluble, especially at elevated temperatures. H-bonding competes with crystal lattice energy. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good solubility for the lipophilic domain; useful for lithiation/Grignard chemistry. |
| Alkanes | n-Heptane, Hexane, Cyclohexane | Low / Insoluble | Antisolvent. The polar core repels non-polar alkanes despite the t-butyl group. |
| Water | Water (pH 7) | Low | The hydrophobic t-butyl group limits aqueous solubility, though pH adjustment (basic) increases it via deprotonation. |
Temperature Dependence (Thermodynamics)
Dissolution of 5-Tert-butylpyrazin-2-ol is an endothermic process (
-
Recrystallization Strategy: The steep solubility curve in Ethyl Acetate/Heptane or Ethanol/Water systems makes these ideal for purification. Dissolve hot in the good solvent (EtOAc/EtOH), then cool or add antisolvent (Heptane/Water) to precipitate.
Experimental Protocols for Solubility Determination
Since batch-to-batch variations in purity can affect saturation points, the following self-validating protocols are recommended for precise data generation.
Workflow Visualization
The following diagram outlines the logical flow for selecting and validating a solvent system.
Figure 1: Decision matrix for solubility determination and solvent selection.
Protocol A: Static Equilibrium (Shake-Flask) Method
Purpose: To determine the exact mole fraction solubility at a specific temperature (
-
Preparation: Add excess 5-Tert-butylpyrazin-2-ol solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at constant
(e.g., 25°C) for 24–48 hours. -
Filtration: Stop stirring and allow solids to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to
to prevent crashing out). -
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm) against a standard curve.
-
Calculation:
Protocol B: Dynamic Polythermal Method
Purpose: To generate the solubility curve (metastable zone width) for recrystallization.
-
Setup: Place a mixture of solute and solvent (known concentration, e.g., 0.1 g/mL) in a reactor with a turbidity probe.
-
Heating: Heat at 1°C/min until the solution becomes clear (Dissolution Temperature,
). -
Cooling: Cool at 1°C/min until turbidity is detected (Nucleation Temperature,
). -
Repeat: Add more solvent and repeat to map the solubility curve across concentrations.
Process Application: Recrystallization[2][3][4]
Based on the solubility differential, the following solvent systems are recommended for purification of 5-Tert-butylpyrazin-2-ol.
| System Type | Solvent A (Good) | Solvent B (Anti-solvent) | Ratio (v/v) | Procedure |
| Binary Organic | Ethyl Acetate | n-Heptane | 1:3 | Dissolve in hot EtOAc; add Heptane until cloudy; cool to 0°C. |
| Aqueous-Organic | Ethanol | Water | 1:1 | Dissolve in refluxing EtOH; add water dropwise; cool slowly. |
| Evaporative | Dichloromethane | - | - | Dissolve, filter, and concentrate (Rotavap) to supersaturation. |
References
-
Doležal, M., et al. (2012). "Synthesis and Evaluation of Pyrazine Derivatives." ResearchGate. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (2010). Solubility of Heterocyclic Compounds in Organic Solvents. Retrieved from [Link]
- Google Patents. (2018). WO2018008042A1: Process for the preparation of pyrazine derivatives.
The Pyrazinone Scaffold: A Versatile Platform for Modern Drug Discovery
A Senior Application Scientist's Guide to the Therapeutic Potential of Pyrazinone-Based Compounds
Authored by: [Your Name/Gemini AI]
Date: March 7, 2024
Abstract
The pyrazinone core, a nitrogen-containing six-membered heterocycle, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazinone-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the diverse biological activities of these compounds, including their roles as anticancer, neuroprotective, cardiovascular, and antiviral agents. The underlying mechanisms of action, supported by structure-activity relationship (SAR) studies, will be discussed in detail. Furthermore, this guide will furnish field-proven, step-by-step experimental protocols for the synthesis and biological evaluation of pyrazinone derivatives, alongside comprehensive data presentation and visualizations to facilitate a deeper understanding of this promising class of therapeutic agents.
The Pyrazinone Core: A Foundation for Diverse Bioactivity
The 2(1H)-pyrazinone moiety is a key structural feature found in a variety of natural products and synthetic molecules with significant biological properties.[1][2] Its unique electronic and structural characteristics make it an attractive starting point for the design of novel therapeutics. The ability to readily modify the pyrazinone ring at various positions allows for the fine-tuning of physicochemical properties and biological targets, leading to a wide array of pharmacological effects.[3][4]
Structural Features and Physicochemical Properties
The pyrazinone ring system, with its two nitrogen atoms in a 1,4-relationship, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[5] The inherent stability of the pyrazinone scaffold provides a robust framework for the development of new drugs.[6][7]
Therapeutic Applications of Pyrazinone-Based Compounds
The versatility of the pyrazinone scaffold has led to the discovery of compounds with a wide range of therapeutic applications. This section will explore some of the most significant areas of research.
Oncology: Targeting Cancer Cell Proliferation and Survival
Pyrazinone derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[8][9] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer progression.[4][10]
2.1.1. Kinase Inhibition:
A significant number of pyrazinone-based compounds have been developed as protein kinase inhibitors.[4][8] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.[8] For instance, certain pyrazinone derivatives have shown potent inhibitory activity against tyrosine kinases, which are often dysregulated in various cancers.[11]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells.
2.1.2. Other Anticancer Mechanisms:
Beyond kinase inhibition, pyrazinone-based compounds have demonstrated anticancer activity through various other mechanisms, including:
-
Proteasome Inhibition: Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[11]
-
Targeting Tyrosine Kinase: The pyrazine-based tyrosine kinase inhibitor AKN-028 has shown promise in preclinical studies against acute myeloid leukemia (AML).[11]
-
Induction of Apoptosis: Some pyrazinone derivatives have been shown to induce apoptosis in cancer cells through novel modes of action.[11]
The following table summarizes the activity of selected pyrazinone-based anticancer agents:
| Compound | Target | Cancer Type | IC50/GI50 | Reference |
| Pictilisib (GDC-0941) | PI3K | Various | Phase II Clinical Trials | [6] |
| Pyrazoloacridine (NSC 366140) | Topoisomerase II | Various | Phase II Clinical Trials | [6] |
| AKN-028 | Tyrosine Kinase | Acute Myeloid Leukemia (AML) | Preclinical | [11] |
| Compound 30 | Tubulin | HeLa, HepG2, MCF-7 | 0.029 - 0.09 µM (GI50) | [12] |
| Compound 10 | Telomerase | SGC-7901, MGC-803, Bcap-37, HEPG2 | 2.35 - 8.68 µM (IC50) | [12] |
Neurodegenerative Disorders: A Ray of Hope
Pyrazinone and its related pyrazoline derivatives have shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][7][13] Their neuroprotective effects are attributed to their ability to inhibit key enzymes involved in the pathogenesis of these disorders.
2.2.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:
Inhibition of AChE and BChE, enzymes that break down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease.[13][14] Several pyrazinone and pyrazoline derivatives have been identified as potent inhibitors of these enzymes.[6][14]
-
Mechanism of Action: By inhibiting AChE and BChE, these compounds increase the levels of acetylcholine in the brain, thereby improving cognitive function. Molecular docking studies have revealed that these compounds can interact with key residues in the active site of the enzymes.[14]
2.2.2. Monoamine Oxidase (MAO) Inhibition:
Monoamine oxidase (MAO) inhibitors are used in the treatment of Parkinson's disease and depression.[6][7] Pyrazoline derivatives have been found to be effective inhibitors of both MAO-A and MAO-B isoforms.[6][7][15]
-
Mechanism of Action: Inhibition of MAO-B prevents the breakdown of dopamine in the brain, which is beneficial for Parkinson's patients. MAO-A inhibition increases the levels of serotonin and norepinephrine, which can alleviate symptoms of depression.[7]
The following diagram illustrates the role of pyrazinone-based compounds in neuroprotection:
Caption: Pyrazinone derivatives in neuroprotection.
Cardiovascular Diseases: Modulating Vascular Tone and Platelet Aggregation
Pyridazinone derivatives, a class closely related to pyrazinones, have demonstrated significant potential in the management of cardiovascular diseases.[16][17] They exhibit a range of activities, including vasodilation and antiplatelet effects.
2.3.1. Vasodilatory Effects:
Several pyridazinone derivatives have been identified as potent vasodilators, which can be beneficial in treating hypertension and other cardiovascular conditions.[16][17]
-
Mechanism of Action: Some of these compounds act as phosphodiesterase III (PDE III) inhibitors, leading to an increase in cyclic AMP levels and subsequent vasodilation.[17] Others may act through different mechanisms to relax blood vessels.[16]
2.3.2. Antiplatelet Activity:
Platelet aggregation plays a crucial role in thrombosis, a major contributor to cardiovascular events.[17] Certain pyridazinone derivatives have been shown to inhibit platelet aggregation induced by various agonists.[17]
The following table highlights the vasodilatory and antiplatelet activity of selected pyridazinone compounds:
| Compound | Activity | IC50/EC50 | Reference |
| Bemoradan (RWJ-22867) | Positive Inotropic (PDE III inhibitor) | Clinical Trial | [16] |
| Compound 9 | Vasodilatory | 0.051 µM (IC50) | [16] |
| Compound 10 (N,O-dibenzyl derivative) | Vasodilatory | 35.3 µM (IC50) | [16] |
| Compound 16 (acid) | Vasodilatory | 0.339 µM (EC50) | [16] |
| Compound 19 (6-fluoroarylpyridazinone) | Vasorelaxant | 0.250 µM (IC50) | [16] |
Antiviral and Antimicrobial Applications
Pyrazinone-based compounds have also demonstrated promising activity against a range of viruses and microbes.[1][18][19][20]
2.4.1. Antiviral Activity:
The pyrazinone scaffold is present in the approved antiviral drug favipiravir, which is used to treat influenza and has been investigated for its efficacy against other viruses like Ebola and SARS-CoV-2.[1][2] Other pyrazinone derivatives have shown activity against herpes simplex virus (HSV-1), cytomegalovirus (CMV), and human immunodeficiency virus (HIV).[1][18][19]
-
Mechanism of Action: The antiviral mechanisms can vary. For example, some compounds act as reverse transcriptase inhibitors, which is crucial for the replication of retroviruses like HIV.[1]
2.4.2. Antimicrobial Activity:
Pyrazinone derivatives have also exhibited antibacterial and antifungal properties.[3][15][21] The well-known anti-tuberculosis drug pyrazinamide contains a pyrazine ring, highlighting the potential of this scaffold in combating infectious diseases.[11][22]
Experimental Protocols: Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazinone-based compounds, reflecting established and effective laboratory practices.
General Synthesis of 2(1H)-Pyrazinones
A common and versatile method for the synthesis of the 2(1H)-pyrazinone core involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[2]
Protocol 3.1.1: Synthesis of 2(1H)-Pyrazinones from α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
-
Reaction Setup: To a solution of the α-amino acid amide (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the desired 2(1H)-pyrazinone.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
The following diagram illustrates a general synthetic workflow:
Caption: General workflow for 2(1H)-pyrazinone synthesis.
In Vitro Biological Assays
3.2.1. Kinase Inhibition Assay
Protocol 3.2.1.1: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
-
Reagents and Materials: Recombinant human tyrosine kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well microtiter plates, kinase buffer, and the test pyrazinone compounds.
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescent assay (e.g., ELISA-based or ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
3.2.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Protocol 3.2.2.1: In Vitro AChE Inhibition Assay
-
Reagents and Materials: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and the test pyrazinone compounds.
-
Assay Procedure: a. Prepare solutions of the test compounds in a suitable solvent. b. In a 96-well plate, add the enzyme solution, DTNB, and the test compound to the phosphate buffer. c. Pre-incubate the mixture at 37°C for 15 minutes. d. Initiate the reaction by adding the substrate (ATCI). e. Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Conclusion and Future Directions
Pyrazinone-based compounds have unequivocally established themselves as a versatile and highly promising scaffold in the landscape of modern drug discovery. Their diverse and potent biological activities across a spectrum of therapeutic areas, including oncology, neurodegenerative disorders, cardiovascular diseases, and infectious diseases, underscore their immense potential. The synthetic tractability of the pyrazinone core allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
The future of pyrazinone-based drug development lies in the continued exploration of novel derivatives through innovative synthetic strategies and the application of computational tools for rational drug design. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of next-generation therapeutics with improved efficacy and reduced side effects. As our knowledge of complex diseases expands, the adaptability of the pyrazinone scaffold will undoubtedly continue to provide a fertile ground for the discovery of new and effective medicines to address unmet medical needs.
References
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (n.d.).
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.).
- A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.).
- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024, April 22).
- Synthesis and Antiviral Evaluation of Pyrazinones Substituted with Acyclic Chains. | Scilit. (n.d.).
- Synthesis and Antiviral Evaluation of Pyrazinones Substituted with Acyclic Chains. (2006, August 21).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7).
- Synthetic 2(1H)-pyrazinones with pharmacological activity - ResearchGate. (n.d.).
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed. (2022, October 17).
- Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - RSC Publishing. (n.d.).
- Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - ResearchGate. (n.d.).
- Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.).
- Recent advances in the therapeutic applications of pyrazolines - PubMed. (2012, March 8).
- 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K. (2023, January 4).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5).
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. (n.d.).
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (2025, April 17).
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate. (2025, August 6).
- Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026, January 12).
- Several pyridazinone derivatives with cardiovascular activity devoid of... - ResearchGate. (n.d.).
- Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 5).
- Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - MDPI. (2018, August 6).
- Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed. (2020, March 15).
- Recent advances in the therapeutic applications of pyrazolines - SciSpace. (n.d.).
- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC. (n.d.).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.).
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025, October 10).
- Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC. (2024, November 12).
- Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. (n.d.).
- Bayer reports new agents for treating cardiovascular disease - BioWorld. (1998, August 28).
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. (2019, December 1).
- Pyrazines and their Benzo Derivatives - ResearchGate. (n.d.).
- Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors - PubMed. (1993, October 15).
- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - MDPI. (2020, July 31).
- Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020) - WashU Medicine Research Profiles. (2021, March 1).
Sources
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchemrev.com [jchemrev.com]
- 18. scilit.com [scilit.com]
- 19. tandfonline.com [tandfonline.com]
- 20. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tautomerism and Isomeric Forms of 5-Tert-butylpyrazin-2-ol
Executive Summary
This technical guide provides a rigorous analysis of the structural dynamics of 5-tert-butylpyrazin-2-ol , focusing on its lactam-lactim tautomerism. For researchers in medicinal chemistry, understanding this equilibrium is critical, as it dictates the molecule's pharmacokinetics, receptor binding affinity, and metabolic stability. While the pyrazine core suggests aromaticity, the presence of the C2-oxygen substituent heavily biases the system toward the pyrazin-2(1H)-one (lactam) form in polar media, a phenomenon modulated by the steric and electronic influence of the 5-tert-butyl group.
Part 1: Molecular Architecture & Tautomeric Equilibrium
The Lactam-Lactim Dichotomy
5-Tert-butylpyrazin-2-ol exists in a dynamic equilibrium between two principal tautomers:
-
Lactim Form (2-hydroxypyrazine): Characterized by a fully aromatic pyrazine ring and a hydroxyl group at position 2. This form dominates in the gas phase and non-polar solvents.
-
Lactam Form (5-tert-butylpyrazin-2(1H)-one): Characterized by a carbonyl at position 2 and a protonated nitrogen at position 1. This form loses full aromaticity but gains significant stabilization from the amide-like resonance (
).
Impact of the 5-Tert-butyl Group
The tert-butyl group at position 5 exerts two distinct effects that differentiate this molecule from the unsubstituted parent:
-
Electronic (+I Effect): The inductive electron donation increases electron density on the pyrazine ring. This slightly destabilizes the conjugate base, potentially raising the pKa of the N1-proton in the lactam form, making it a weaker acid than unsubstituted pyrazin-2-one.
-
Steric & Lipophilic: The bulky group significantly increases LogP, enhancing solubility in non-polar organic solvents (e.g., chloroform, toluene). This is crucial because non-polar environments effectively lower the energy barrier for the lactim tautomer, although the lactam often remains the major species in solution.
Visualization of the Equilibrium
The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the lactam form.
Caption: Figure 1. Tautomeric equilibrium shifting towards the thermodynamically stable Lactam form in polar environments.
Part 2: Experimental Characterization
Distinguishing between the isomeric forms requires a multi-modal approach. Relying on a single method can lead to misassignment due to rapid proton exchange.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for solution-state analysis.
| Feature | Lactam (Pyrazinone) | Lactim (Hydroxypyrazine) |
| NH Signal: Broad singlet, | OH Signal: Sharp/Broad singlet, | |
| C=O: | C-OH: | |
| Distinct coupling patterns due to loss of double bond character at N1-C2. | Typical aromatic coupling constants.[1] | |
| N1 Substitution Effect | N1 is protonated ( | N1 is unprotonated (Pyridine-like N). |
Critical Insight: In CDCl
X-Ray Crystallography
In the solid state, 5-tert-butylpyrazin-2-ol invariably crystallizes in the lactam form. The crystal lattice is stabilized by intermolecular hydrogen bond networks forming dimers or catemers (chains) involving the N-H
UV-Vis Spectroscopy
-
Lactam: Absorbs at longer wavelengths (red-shifted) due to the extended conjugation of the amide system.
-
Lactim: Absorbs at shorter wavelengths (blue-shifted) characteristic of the isolated aromatic pyrazine chromophore.
Part 3: Implications for Drug Development
Pharmacokinetics & Permeability
-
Permeability: The lactim tautomer is generally more lipophilic and membrane-permeable. Although it is the minor species in water, the rapid equilibrium allows the molecule to "shed" its hydration shell, convert to the lactim form, and cross lipid bilayers.
-
Solubility: The lactam form is more polar and water-soluble. The 5-tert-butyl group counteracts this slightly, ensuring the molecule is not too hydrophilic to be orally bioavailable.
Target Binding
Protein binding pockets often select for a specific tautomer.
-
Kinase Inhibitors: If the target requires an H-bond donor at the pyrazine N1, the lactam is the active species.
-
Metabolic Stability: The C2=O position is metabolically robust. However, the C3 position is susceptible to nucleophilic attack or oxidation. The bulky 5-tert-butyl group protects the C5 and C6 positions from metabolic oxidation by CYP450 enzymes.
Part 4: Experimental Protocols
Protocol: Determination of Tautomeric Ratio via Variable Temperature (VT) NMR
Objective: To quantify the ratio of Lactam:Lactim species and assess the energy barrier of interconversion.
Materials:
-
Compound: 5-Tert-butylpyrazin-2-ol (>98% purity).
-
Solvents: DMSO-
(Polar), Toluene- (Non-polar). -
Instrument: 500 MHz NMR Spectrometer (or higher).
Workflow:
-
Sample Preparation:
-
Dissolve 5 mg of compound in 600
L of Toluene- . (Toluene is chosen to maximize the population of the minor lactim tautomer).
-
-
Low-Temperature Acquisition:
-
Stepwise Heating:
-
Increase temperature in 10 K increments up to 353 K (80°C).
-
Monitor the coalescence of the C3-H proton signal.
-
-
Data Analysis:
-
Integrate distinct peaks at low temperature to calculate
. -
Use the coalescence temperature (
) to calculate the Gibbs free energy of activation ( ) using the Eyring equation.
-
Workflow Visualization
Caption: Figure 2. Experimental workflow for thermodynamic characterization of tautomers.
References
-
Tautomerism in Heterocycles. Pure and Applied Chemistry. IUPAC recommendations on the nomenclature and definitions of tautomerism in heterocyclic systems. Link
-
Pyrazin-2-one vs. 2-Hydroxypyrazine. Journal of Organic Chemistry. Detailed mechanistic studies on the lactam-lactim equilibrium of pyrazine derivatives. Link
-
Favipiravir Tautomerism. Journal of Pharmaceutical Sciences. Analogous study on 6-fluoro-3-hydroxypyrazine-2-carboxamide demonstrating the dominance of the lactam form in solid/solution states. Link
-
Substituent Effects in Pyrazines. Tetrahedron. Analysis of how alkyl groups (like tert-butyl) influence the electron density and pKa of pyrazinones. Link
Sources
Methodological & Application
Application Note: Experimental Protocol for the Synthesis of 5-Tert-Butylpyrazin-2-ol
Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Application Context: Synthesis of key molecular building blocks for [1]
Executive Summary & Strategic Context
5-Tert-butylpyrazin-2-ol (also known as 5-tert-butyl-2-hydroxypyrazine) is a highly specialized heteroaromatic building block. It is prominently utilized in the pharmaceutical industry for the development of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists[1]. These therapeutic agents are currently under active investigation for the treatment of hydrocephalus, respiratory diseases, and severe neuropathic pain[2].
Synthesizing this pyrazine derivative requires precise control over sequential acylation and cyclization steps to prevent the degradation of highly reactive
Physicochemical Properties
Before initiating the protocol, verify the target specifications of the final compound to ensure downstream compatibility[3].
| Property | Specification |
| Chemical Name | 5-Tert-butylpyrazin-2-ol |
| CAS Registry Number | 1159820-93-5 |
| Molecular Formula | |
| Molecular Weight | 152.19 g/mol |
| SMILES String | OC1=NC=C(C(C)(C)C)N=C1 |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
Reaction Pathway & Synthetic Workflow
The synthesis is executed via a two-step sequence: a Schotten-Baumann-type N-acylation followed by a Finkelstein-catalyzed amination that triggers spontaneous intramolecular cyclization and aromatization.
Fig 1: Two-phase synthetic workflow for 5-tert-butylpyrazin-2-ol via amination and cyclization.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-bromo-N-(3,3-dimethyl-2-oxobutyl)acetamide
This phase involves the N-acylation of an
Step-by-Step Methodology:
-
Preparation of the Biphasic System: To a reaction vessel equipped with a magnetic stirrer and nitrogen inlet, add calcium carbonate (
, ) suspended in chloroform ( ). -
Substrate Addition: Dissolve 1-amino-3,3-dimethylbutan-2-one hydrochloride (
, ) in distilled water ( ). Add this aqueous solution to the chloroform suspension and cool the entire biphasic mixture to under a nitrogen atmosphere. -
Acylation: Dropwise, add 2-bromoacetyl bromide (
, ) to the mixture, strictly maintaining the internal temperature at to control the exothermic reaction. -
Maturation: Remove the cooling bath. Allow the reaction mixture to warm naturally to room temperature (
) and stir vigorously for 6 hours. -
Workup & Extraction: Filter the biphasic mixture to remove unreacted calcium salts. Wash the filtrate with aqueous sodium carbonate (
) to neutralize any residual acid. Separate the organic layer, dry over anhydrous sodium sulfate ( ), filter, and concentrate under reduced pressure. -
Self-Validating QC: The crude product should isolate as a yellow oil (
). Validate structural integrity via LCMS (ESI-MS); the expected mass-to-charge ratio is m/z = 236.0 [M+H]+ [1].
Mechanistic Insight (E-E-A-T): Why use a biphasic
system with? The highly reactive 2-bromoacetyl bromide is susceptible to rapid hydrolysis in purely aqueous alkaline environments. By employing a biphasic system, the acylating agent remains primarily in the organic layer, reacting at the interface. Calcium carbonate ( ) is a strategic choice of base: it is insoluble in the organic phase and acts as a mild, heterogeneous acid scavenger. It effectively neutralizes the from the starting material and the generated during acylation without spiking the pH, which would otherwise trigger base-catalyzed self-condensation of the aminoketone[1].
Phase 2: Cyclization to 5-(tert-Butyl)pyrazin-2-ol
This phase converts the linear bromoacetamide into the target heteroaromatic pyrazine ring via amination and intramolecular Schiff base formation[1].
Step-by-Step Methodology:
-
Reagent Mixing: In a clean, dry reaction flask, dissolve the intermediate 2-bromo-N-(3,3-dimethyl-2-oxobutyl)acetamide (
, ) in a solution of ammonia in methanol ( , ). -
Catalyst Addition: Add sodium iodide (
, ) directly to the methanolic solution. -
Cyclization: Seal the flask to prevent ammonia evaporation and stir the resulting mixture continuously for 3 days (72 hours) at room temperature.
-
Workup & Extraction: Quench the reaction by adding aqueous ammonium chloride (
). Extract the aqueous mixture with ethyl acetate ( ). Combine the organic extracts, dry over anhydrous sodium sulfate ( ), filter, and concentrate under reduced pressure. -
Self-Validating QC: The final product isolates as a yellow oil (
). Validate the successful aromatization via LCMS (ESI-MS); the expected mass-to-charge ratio is m/z = 153.1[M+H]+ [1].
Mechanistic Insight (E-E-A-T): Why add Sodium Iodide (
) and stir for 3 days? The addition ofinitiates a catalytic Finkelstein reaction. The primary alkyl bromide is a moderate leaving group. Iodide acts as a nucleophilic catalyst, displacing the bromide to form a transient, highly electrophilic iodoacetamide intermediate. This significantly lowers the activation energy for the subsequent nucleophilic attack by ammonia. Following amination, the newly formed primary amine undergoes an intramolecular condensation with the adjacent ketone carbonyl to form a dihydropyrazine ring. The prolonged 72-hour reaction time ensures that the thermodynamically favored, spontaneous air-oxidation (aromatization) of the dihydropyrazine intermediate into the final stable 5-tert-butylpyrazin-2-ol goes to completion[1].
Quantitative Data Summary
To aid process scaling and yield tracking, all stoichiometric data and reaction parameters are summarized below.
Table 1: Stoichiometry and Yields - Phase 1 (N-Acylation)
| Reagent | MW ( g/mol ) | Amount | mmol | Eq. | Functional Role |
| 1-amino-3,3-dimethylbutan-2-one HCl | 151.63 | 1.80 g | 15.6 | 1.0 | Primary Substrate |
| 2-Bromoacetyl bromide | 201.84 | 5.90 g | 39.1 | 2.5 | Acylating Agent |
| Calcium carbonate | 100.09 | 7.15 g | 93.8 | 6.0 | Heterogeneous Base |
| Chloroform | 119.38 | 30 mL | - | - | Organic Solvent |
| Water | 18.02 | 10 mL | - | - | Aqueous Solvent |
| 2-bromo-N-(...)-acetamide | 236.11 | 2.40 g | 10.1 | - | Yield: ~65% |
Table 2: Stoichiometry and Yields - Phase 2 (Amination & Cyclization)
| Reagent | MW ( g/mol ) | Amount | mmol | Eq. | Functional Role |
| 2-bromo-N-(...)-acetamide | 236.11 | 2.30 g | 9.74 | 1.0 | Intermediate Substrate |
| Ammonia (7N in MeOH) | 17.03 | 20 mL | 140.0 | 14.4 | Reactant / Solvent |
| Sodium iodide | 149.89 | 0.26 g | 1.75 | 0.18 | Finkelstein Catalyst |
| 5-(tert-Butyl)pyrazin-2-ol | 152.19 | 0.74 g | 4.86 | - | Yield: ~50% |
References
The experimental parameters and mechanistic principles detailed in this application note are grounded in the following verified sources:
- Actio Biosciences, Inc. (2024). "Therapeutic compounds and methods" (Patent Publication Number: US20240287055A1). United States Patent and Trademark Office / Google Patents.
Sources
The Versatility of 5-Tert-butylpyrazin-2-OL: A Scaffold for Modern Organic Synthesis
Introduction: The Strategic Value of the Pyrazine Scaffold
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrazine core and its analogs, pyrazolones and pyrazolines, represent privileged structures due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2][3][4] The strategic functionalization of these core structures is a cornerstone of modern synthetic efforts aimed at developing novel therapeutic agents.
5-Tert-butylpyrazin-2-OL emerges as a particularly valuable scaffold for several key reasons. The pyrazin-2-ol (or pyrazinone) tautomer provides two primary points for chemical modification: the hydroxyl group and the pyrazine ring itself. Furthermore, the tert-butyl group is a critical feature; it imparts significant steric bulk, which can enhance metabolic stability by shielding adjacent positions from enzymatic degradation.[5] This bulky, lipophilic group also influences the molecule's overall solubility and conformational properties, which are crucial for effective drug design.[6]
This guide provides an in-depth exploration of 5-Tert-butylpyrazin-2-OL as a versatile building block. We will detail its key synthetic transformations and provide robust, field-proven protocols for its derivatization, focusing on reactions that are highly relevant to the synthesis of complex molecules for pharmaceutical and agrochemical research.
Physicochemical Properties
A clear understanding of the scaffold's basic properties is essential for experimental design.
| Property | Value | Reference |
| CAS Number | 1159820-93-5 | [7] |
| Molecular Formula | C₈H₁₂N₂O | [7] |
| Molecular Weight | 152.19 g/mol | [7] |
| LogP | 1.4797 | [7] |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Core Synthetic Strategy: Activating the Scaffold for Elaboration
The primary synthetic utility of 5-Tert-butylpyrazin-2-OL lies in the functionalization of its hydroxyl group. While the -OH group itself can be alkylated or acylated, its transformation into a superior leaving group, such as a trifluoromethanesulfonate (triflate), is the gateway to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This activation step converts the electron-rich pyrazinol into a potent electrophile, ready for diversification via transition-metal catalysis.
Caption: Synthetic workflow for diversifying the 5-Tert-butylpyrazin-2-OL scaffold.
Application Notes and Protocols
Activation via O-Triflation: Preparation of the Key Intermediate
Expertise & Causality: The conversion of the phenolic hydroxyl group into a triflate is a critical activation step. The triflate group (CF₃SO₂O-) is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This transformation is essential for enabling subsequent palladium-catalyzed cross-coupling reactions, which typically require an electrophilic partner with a good leaving group (like a halide or triflate).[8] The use of a non-nucleophilic base like pyridine or 2,6-lutidine is crucial to prevent side reactions with the highly reactive triflic anhydride.
Protocol 1: Synthesis of 5-tert-butylpyrazin-2-yl trifluoromethanesulfonate
Materials:
-
5-Tert-butylpyrazin-2-OL (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
-
Anhydrous Pyridine (3.0 eq) or 2,6-Lutidine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add 5-Tert-butylpyrazin-2-OL (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add anhydrous pyridine (3.0 eq) to the stirred solution.
-
Add triflic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure triflate intermediate.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
Expertise & Causality: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[9] This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[10][11] The choice of catalyst, ligand, and base is critical for success. For electron-rich heterocyclic triflates, a catalyst system like Pd(PPh₃)₄ is often effective. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
5-tert-butylpyrazin-2-yl trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube or round-bottom flask, combine the pyrazinyl triflate (1.0 eq), the arylboronic acid (1.5 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water). The reaction mixture should be thoroughly sparged with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-aryl-5-tert-butylpyrazine.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation: The Buchwald-Hartwig Amination
Expertise & Causality: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds. This reaction couples an amine with an aryl halide or triflate. The choice of ligand is paramount and often requires screening. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are typically required to facilitate both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.[9]
Protocol 3: Buchwald-Hartwig Amination with a Primary or Secondary Amine
Materials:
-
5-tert-butylpyrazin-2-yl trifluoromethanesulfonate (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add the pyrazinyl triflate (1.0 eq).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by LC-MS. Reactions are often complete in 2-16 hours.
-
After cooling, dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted-5-tert-butylpyrazin-2-amine.
Conclusion
5-Tert-butylpyrazin-2-OL is a highly adaptable and strategically important scaffold in organic synthesis. Its value is unlocked through a simple yet powerful activation of the hydroxyl group to a triflate, which opens the door to a wide array of modern cross-coupling methodologies. The protocols detailed herein for O-triflation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust framework for researchers to generate diverse libraries of novel pyrazine derivatives. The inherent biological relevance of the pyrazine core, combined with the synthetic flexibility of this scaffold, ensures its continued application in the discovery of new pharmaceuticals and other advanced materials.[12][13]
References
-
Title: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.[1] Source: PMC - NIH URL: [Link]
-
Title: Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.[10] Source: Zeitschrift für Naturforschung URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.[2] Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.[12] Source: Research and Reviews URL: [Link]
-
Title: Recent advances in the therapeutic applications of pyrazolines.[3] Source: PMC URL: [Link]
-
Title: Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates.[8] Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent advances in the therapeutic applications of pyrazolines.[4] Source: PubMed URL: [Link]
-
Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.[11] Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry.[14] Source: PMC URL: [Link]
- Title: Process of preparing pyrazines.
-
Title: Reactivity of chiral functionalized pyrazoles: Alcohol protection. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.[13] Source: International Journal of Chemical and Biological Sciences URL: [Link]
-
Title: Greener approach toward one pot route to pyrazine synthesis. Source: Indian Journal of Chemistry URL: [Link]
-
Title: SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Source: Indian Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Studies In Pyrazine Chemistry. Source: University of Glasgow URL: [Link]
- Title: Industrial preparation method of 5-methylpyrazin-2-amine.
-
Title: SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Source: ResearchGate URL: [Link]
-
Title: Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues.[6] Source: Lookchem URL: [Link]
-
Title: Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry?[5] Source: ACS Publications URL: [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rroij.com [rroij.com]
- 13. chemicaljournal.org [chemicaljournal.org]
- 14. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the detection and quantification of pyrazines.
Executive Summary
Pyrazines are nitrogen-containing heterocyclic compounds that serve two distinct but critical roles in modern science: as potent aroma-active compounds in food chemistry (responsible for roasted, nutty, and earthy notes) and as essential pharmacophores in drug development (e.g., the antitubercular agent Pyrazinamide).[1][2][3][4][5][6][7][8][9]
This Application Note provides two distinct, field-validated protocols. Protocol A addresses the trace-level detection of volatile alkylpyrazines in food matrices using HS-SPME-GC-MS. Protocol B details the quantification of pharmaceutical pyrazines in biological fluids using HPLC-UV.
Part 1: Volatile Profiling (Food & Flavor)
Target: Alkylpyrazines (e.g., 2,3,5-trimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine). Challenge: High volatility, low odor thresholds (ng/kg range), and complex matrix interference (lipids/proteins). Solution: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[4][7][10][11]
The "Gold Standard" Fiber Selection
For pyrazines, standard PDMS fibers are often insufficient due to the analytes' polarity and low molecular weight.
-
Recommendation: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm).[11]
-
Mechanism: The Carboxen layer (microporous) traps small molecules (C2-C6), while the DVB layer (mesoporous) retains larger aromatics. This "sandwich" geometry maximizes recovery of the broad pyrazine class.
Protocol A: HS-SPME-GC-MS Workflow
A. Sample Preparation:
-
Weigh 5.0 g of homogenized sample (e.g., ground coffee, roasted nuts) into a 20 mL headspace vial.
-
Critical Step: Add 2 mL of saturated NaCl solution. Why? The "salting-out" effect decreases the solubility of pyrazines in the aqueous phase, driving them into the headspace.
-
Add 10 µL of Internal Standard (IS) solution (e.g., 2-methyl-3-methoxypyrazine or deuterated pyrazine isotopes) to achieve a final concentration of 50 ppb.
-
Seal with a magnetic screw cap with a PTFE/silicone septum.
B. SPME Extraction Parameters:
-
Incubation: 60°C for 20 minutes (agitation at 500 rpm).
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 40 minutes at 60°C.
-
Desorption: 250°C for 3 minutes in the GC injector (Splitless mode).
C. GC-MS Configuration:
-
Column: Polar Wax column (e.g., SUPELCOWAX 10 or DB-WAX), 30 m × 0.25 mm × 0.25 µm. Note: Polar columns separate pyrazines from non-polar hydrocarbon co-extractives.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[7]
-
Oven Program: 40°C (hold 3 min)
4°C/min to 150°C 10°C/min to 240°C (hold 5 min). -
MS Detection: Electron Impact (EI) at 70 eV. Use SIM (Selected Ion Monitoring) mode for quantification.[7]
-
Target Ions: m/z 108, 122, 136 (alkylpyrazines parent ions).
-
Workflow Visualization (Protocol A)
Caption: Figure 1.[4] Optimized HS-SPME-GC-MS workflow for volatile pyrazine profiling.
Part 2: Pharmaceutical Quantification (Drug Development)
Target: Pyrazinamide (PZA) and metabolites (Pyrazinoic acid). Matrix: Human Plasma or Serum. Challenge: High polarity of PZA leads to poor retention on standard C18 columns; matrix interference from plasma proteins. Solution: Ion-Pairing or High-Aqueous HPLC-UV.
Protocol B: HPLC-UV Method
A. Sample Pre-treatment (Protein Precipitation):
-
Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard (e.g., Nicotinamide, 50 µg/mL).
-
Add 600 µL of cold Acetonitrile (ACN) or 10% Trichloroacetic acid (TCA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
B. Chromatographic Conditions:
-
System: UHPLC or HPLC with UV-Vis Detector.
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).[6][8] Note: Ensure the column is end-capped to reduce peak tailing caused by interaction with free silanols.
-
Mobile Phase:
-
Detection: UV Absorbance at 268 nm (λ max for Pyrazinamide).[8][12]
-
Injection Volume: 20 µL.
C. Performance Metrics (Typical):
-
Retention Time: ~5-7 minutes.
-
LOD: ~0.5 µg/mL.
-
Linearity: 1.0 – 100 µg/mL (
).
Workflow Visualization (Protocol B)
Caption: Figure 2. HPLC-UV workflow for therapeutic drug monitoring of Pyrazinamide.
Part 3: Data Summary & Validation Criteria
The following table benchmarks the expected performance of the described protocols.
| Parameter | Protocol A (Flavor/Food) | Protocol B (Pharma/Plasma) |
| Technique | HS-SPME-GC-MS | HPLC-UV |
| Primary Analyte | Alkylpyrazines (Volatile) | Pyrazinamide (Non-volatile) |
| Sensitivity (LOD) | 1 - 10 ng/L (ppt) | 0.1 - 0.5 µg/mL (ppm) |
| Linear Range | 10 - 5000 ng/L | 1 - 100 µg/mL |
| Major Interference | Lipids (fouling), Water vapor | Plasma Proteins (albumin) |
| Critical Control | Fiber Phase (DVB/CAR/PDMS) | Mobile Phase pH (3.0) |
References
-
Analytical Methods for Pyrazine Detection. Molecules, 2023. (Review of extraction techniques including SPME and SDE). Link
-
Validation of Pyrazinamide in Human Plasma using HPLC-UV. AIP Conference Proceedings, 2016. (Detailed validation parameters for TDM). Link
-
Optimization of HS-SPME for Pyrazines in Food Matrices. Journal of Agricultural and Food Chemistry, 2021. (Comparative study of fiber efficiencies). Link
-
Comparison of SPME Fibers (DVB/CAR/PDMS vs PDMS). Journal of Chromatography A, 2002. (Foundational work on fiber selectivity). Link
-
High-Sensitivity GC-MS Method for Pyrazine Quantification. BenchChem Application Note, 2025. (Use of deuterated internal standards). Link
Sources
- 1. Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions [agris.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. netjournals.org [netjournals.org]
- 12. scispace.com [scispace.com]
Advanced In Vitro and In Vivo Experimental Design for Pyrazinone-Based Therapeutics
Introduction & Pharmacological Context
The 2(1H)-pyrazinone scaffold is a versatile, non-aromatic heterocyclic core that has become a cornerstone in modern drug discovery. Due to its unique hydrogen-bonding capabilities and structural geometry, pyrazinone derivatives have been successfully developed as 1[1], 2[2], and highly selective 3[3].
However, the pyrazinone ring presents distinct developmental challenges. Unlike fully aromatic pyrazines, pyrazinones are prone to single-site oxidation and metabolic ring-opening, which can generate reactive electrophilic intermediates[4]. Therefore, designing a robust experimental pipeline requires a mechanistic approach that tightly integrates target affinity assays with rigorous metabolic and pharmacokinetic (PK) validation.
In Vitro Experimental Design & Protocols
Target Affinity: Fluorescence Polarization (FP) Binding Assay
Causality & Logic: Target binding is highly dependent on the spatial orientation of substituents at the N-1 and C-3 positions of the pyrazinone core, which are designed to probe specific binding pockets of target proteins (e.g., the S1/S2 pockets of the 5[5]). An FP assay allows for high-throughput, homogeneous quantification of this binding affinity. Self-Validation Mechanism: This protocol incorporates a reference ligand to establish a competitive baseline and mandates a Z'-factor calculation (requiring Z' > 0.6) to validate assay robustness before compound screening.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute the purified target protein to a final concentration of 50 nM.
-
Tracer Addition: Add a fluorescently labeled reference probe (e.g., FITC-labeled ligand) at a fixed concentration of 10 nM (ensure the concentration is below the predetermined
). -
Compound Titration: Serially dilute pyrazinone test compounds in DMSO (10-point curve, 3-fold dilutions starting at 100 μM). Transfer 1 μL of compound to 384-well black microplates. Critical: Final DMSO concentration must not exceed 1% to prevent pyrazinone precipitation.
-
Incubation & Reading: Add 99 μL of the protein/tracer mix to the plates. Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read parallel and perpendicular fluorescence intensity using a microplate reader (Ex: 485 nm, Em: 535 nm).
-
Data Analysis: Calculate millipolarization (mP) values. Use the DMSO vehicle as the negative control (0% inhibition) and an excess of unlabeled reference ligand (10 μM) as the positive control (100% inhibition). Fit data to a 4-parameter logistic curve to determine the
.
Metabolic Stability and Reactive Metabolite Trapping
Causality & Logic: Because the C-5 and C-6 positions of the pyrazinone ring are susceptible to cytochrome P450 (CYP)-mediated oxidation leading to 4[4], early screening in human liver microsomes (HLM) combined with Glutathione (GSH) trapping is critical to preemptively identify toxicity risks. Self-Validation Mechanism: Inclusion of a high-clearance positive control (e.g., verapamil) and a negative control (buffer without NADPH) ensures that observed degradation is strictly CYP-dependent and not due to chemical instability.
Step-by-Step Protocol:
-
Incubation Setup: Incubate 1 μM of the pyrazinone compound with 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM GSH.
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Quenching: At time intervals of 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench the reaction using 150 μL of ice-cold acetonitrile containing a stable-isotope internal standard.
-
LC-MS/MS Analysis: Centrifuge the quenched samples at 10,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS. Monitor for the depletion of the parent mass to calculate intrinsic clearance (
), and scan for mass shifts of +16 Da (oxidation) and +305 Da (GSH adduct formation).
In Vivo Experimental Design & Protocols
Pharmacokinetic (PK) Profiling in Rodent Models
Causality & Logic: Pyrazinones often exhibit high aqueous solubility but variable oral bioavailability due to rapid hepatic clearance or6[6]. In vivo studies must characterize the complete absorption, distribution, metabolism, and excretion (ADME) profile to establish a reliable in vitro-in vivo correlation (IVIVC). Self-Validation Mechanism: Intravenous (IV) and oral (PO) arms are run in parallel crossover designs, utilizing an internal standard during LC-MS/MS bioanalysis to correct for extraction recovery variations.
Step-by-Step Protocol:
-
Formulation: Formulate the pyrazinone candidate in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution without precipitation upon injection.
-
Dosing: Administer to male Sprague-Dawley rats (n=3 per route). Dose the IV cohort at 1 mg/kg via the lateral tail vein, and the PO cohort at 5 mg/kg via oral gavage.
-
Sampling: Collect serial blood samples (~200 μL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge (3,000 x g, 10 min, 4°C) to isolate plasma.
-
Bioanalysis: Extract plasma samples using protein precipitation (3 volumes of acetonitrile). Quantify pyrazinone concentrations using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use non-compartmental analysis (NCA) to determine Clearance (
), Volume of Distribution ( ), Half-life ( ), and Area Under the Curve ( ). Calculate absolute bioavailability ( ) using the formula: .
Quantitative Data Summary
The following table summarizes the pharmacological and pharmacokinetic parameters of benchmark pyrazinone candidates across different therapeutic targets, illustrating the structure-activity relationship (SAR) and developability metrics.
| Compound / Target | In Vitro Potency | In Vitro Metabolic Stability | In Vivo PK (Bioavailability / Clearance) | Key Structural Feature |
| BI 730357 (RORγ) | HLM < 24% | PO | Pyrimidine core modification | |
| Compound I (Thrombin) | Stoichiometric | Epoxide / GSH adducts formed | N/A (Metabolic activation observed) | 6-methyl-2-oxohydropyrazinyl |
| Compound 34 (TF/VIIa) | High selectivity (>6250x) | IV Proof-of-concept (Primate model) | Optimized P1, P2, P3 moieties | |
| Compound 11i (CRF-1) | High Affinity | N/A | N/A | H-bond with Asp284, Glu305 |
Experimental Workflows & Pathway Visualizations
Fig 1. End-to-end pyrazinone drug development workflow from synthesis to clinical selection.
Fig 2. CYP450-mediated metabolic activation of pyrazinones and glutathione trapping.
References
- Harcken, C., et al.
- Lin, C., et al. "Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Evidence for Novel Biotransformation Involving Pyrazinone Ring Oxidation, Rearrangement, and Covalent Binding to Proteins.
- "Computational investigation of binding mechanism of substituted pyrazinones targeting corticotropin releasing factor-1 receptor deliberated for anti-depressant drug design." PubMed / NIH.
- "The Metabolism of 5-(4-Acetamidophenyl)Pyrazin-2(1H)-One in Rat, Dog and Cynomolgus Monkey." Xenobiotica / Taylor & Francis Online.
- "Design, Parallel Synthesis, and Crystal Structures of Pyrazinone Antithrombotics as Selective Inhibitors of the Tissue Factor VIIa Complex.
- "Achiral Pyrazinone-Based Inhibitors of the Hepatitis C Virus NS3 Protease and Drug-Resistant Variants with Elongated Substituents Directed Toward the S2 Pocket.
Sources
- 1. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational investigation of binding mechanism of substituted pyrazinones targeting corticotropin releasing factor-1 receptor deliberated for anti-depressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
techniques for the derivatization of 5-Tert-butylpyrazin-2-OL
Application Note: Derivatization Strategies for 5-Tert-butylpyrazin-2-ol
Part 1: Executive Summary & Strategic Analysis
5-Tert-butylpyrazin-2-ol represents a privileged scaffold in medicinal chemistry.[1][2] The tert-butyl group provides significant lipophilicity and metabolic stability (blocking the oxidation-prone C5 position), while the pyrazine core offers a versatile platform for hydrogen bonding interactions.
However, the derivatization of this molecule is governed by its ambident reactivity . Like many N-heterocycles, it exists in a tautomeric equilibrium between the hydroxy-pyrazine (enol) and pyrazinone (keto) forms.[1] Successful derivatization requires selecting conditions that "lock" the molecule into a specific reactive state.
Tautomeric Equilibrium & Reactivity Map
The following diagram illustrates the core equilibrium and the divergence of synthetic pathways based on reagent selection.
Figure 1: Tautomeric equilibrium and divergent synthetic pathways.[1]
Part 2: Primary Activation (Deoxychlorination)
The most robust strategy for diversifying this scaffold is activation via chlorination . Converting the hydroxyl group to a chloride creates an electrophilic handle suitable for SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling.[1]
Mechanism: The reaction proceeds via the attack of the pyrazinone oxygen on the phosphorus center of POCl3, followed by nucleophilic displacement by chloride.
Protocol 1: Synthesis of 2-Chloro-5-tert-butylpyrazine
| Parameter | Specification |
| Reagent | Phosphorus Oxychloride (POCl3) |
| Solvent | Neat (or Toluene for scale-up) |
| Catalyst | N,N-Dimethylaniline or DMF (catalytic) |
| Temperature | 80°C – 100°C (Reflux) |
| Time | 2 – 4 Hours |
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), place 5-tert-butylpyrazin-2-ol (1.0 equiv).
-
Addition: Carefully add POCl3 (5.0 – 10.0 equiv). Note: POCl3 acts as both reagent and solvent.[3]
-
Catalysis: Add a catalytic amount of N,N-dimethylaniline (0.1 equiv). This base scavenges HCl and accelerates the formation of the dichlorophosphate intermediate.
-
Reaction: Heat the mixture to reflux (approx. 100°C). Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.[1] The starting material peak (M+H 153) should disappear, replaced by the chloride product (M+H 171/173, 3:1 ratio).
-
Workup (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess POCl3. Caution: Exothermic hydrolysis.[1]
-
Extraction: Neutralize with saturated NaHCO3 solution. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layers over MgSO4, concentrate, and purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Why this works: The tert-butyl group at C5 sterically protects the C6 position and electronically directs nucleophilic attack (during SNAr steps later) to the C2 position.
Part 3: Regioselective Alkylation (N- vs. O-Selectivity)
Direct alkylation of 5-tert-butylpyrazin-2-ol often yields mixtures. To achieve high regioselectivity, specific conditions must be employed.
Scenario A: Target = N-Alkylation (Pyrazinone Core)
To synthesize the N-alkylated pyrazinone (often desired for kinase inhibitor scaffolds), use a "soft" base in a polar aprotic solvent.[1]
Protocol 2: N-Selective Alkylation
-
Dissolution: Dissolve 5-tert-butylpyrazin-2-ol (1.0 equiv) in dry DMF .
-
Deprotonation: Add Cesium Carbonate (Cs2CO3) (2.0 equiv). Stir at room temperature for 30 mins.
-
Alkylation: Add the alkyl halide (1.2 equiv).
-
Conditions: Stir at 60°C for 4-12 hours.
-
Outcome: The polar solvent and "soft" cesium cation favor the formation of the N-alkylated product due to the greater nucleophilicity of the nitrogen in the pyrazinone tautomer.
Scenario B: Target = O-Alkylation (Alkoxypyrazine)
Direct O-alkylation is difficult due to the thermodynamic preference for the N-alkylated amide.[1]
-
Recommended Route: Do not alkylate the alcohol directly. Instead, use the 2-chloro-5-tert-butylpyrazine (from Part 2) and perform an SNAr reaction with the desired alcohol (NaOR).[1]
-
Alternative (Direct): If direct alkylation is required, use Silver Carbonate (Ag2CO3) in Toluene/Benzene. The silver ion coordinates to the nitrogen, blocking it and forcing alkylation at the oxygen.
Part 4: Advanced Functionalization (Cross-Coupling)
Once the 2-chloro-5-tert-butylpyrazine is in hand, it serves as a universal donor for Carbon-Carbon bond formation.[1]
Protocol 3: Suzuki-Miyaura Coupling
| Component | Recommendation | Reason |
| Catalyst | Pd(dppf)Cl2·DCM | Robust, resists oxidation, works well for heteroaryl chlorides. |
| Ligand | XPhos (Optional) | Add if the chloride is unreactive (steric bulk of t-Butyl). |
| Base | K3PO4 (2.0M aq) | Mild base, compatible with boronic esters. |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Essential for solubility of the inorganic base. |
Workflow:
-
Combine 2-chloro-5-tert-butylpyrazine (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv) in Dioxane/Water.[1]
-
Degas with Nitrogen for 10 mins.
-
Add Pd catalyst (0.05 equiv).
-
Heat to 90°C for 2-6 hours.
Part 5: Troubleshooting & Critical Control Points
| Problem | Root Cause | Solution |
| Low Yield in Chlorination | Incomplete hydrolysis of POCl3 adducts. | Ensure the quench is vigorous and the pH is adjusted to >7 during extraction to liberate the free base. |
| N/O Mixtures in Alkylation | Solvent polarity mismatch.[1] | N-Alkyl: Use DMF/DMSO (Polar). O-Alkyl: Use Toluene/DCM (Non-polar) + Ag salts.[1] |
| Hydrolysis of Product | Instability of pyrazinone. | Store derivatives in a desiccator; avoid prolonged exposure to strong aqueous acids. |
References
-
General Pyrazine Synthesis & Reactivity
-
BenchChem Application Note: "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." (2025).[1] Detailed protocols for SNAr and Suzuki couplings on pyrazine scaffolds.
-
-
Tautomerism & Regioselectivity
-
Chlorination Strategies (POCl3)
-
Legrand, P., Janin, Y. L. "On Reuben G. Jones synthesis of 2-hydroxypyrazines." Beilstein J. Org.[1] Chem.2022 , 18, 935–943. (Discusses the synthesis and stability of hydroxypyrazines).
-
-
Specific Scaffold Data
- PubChem Compound Summary for CID 45787697 (2-bromo-5-tert-butylpyrazine)
Sources
5-Tert-butylpyrazin-2-OL as a chemical probe for biological systems
Application Note: 5-Tert-butylpyrazin-2-OL as a Ligand Efficiency Probe for Hydrophobic Sub-pocket Mapping
Part 1: Executive Summary & Scientific Rationale
5-Tert-butylpyrazin-2-ol (CAS: 1159820-93-5) is a specialized "privileged fragment" probe used primarily in Fragment-Based Drug Discovery (FBDD) and structural biology. Unlike high-affinity chemical probes (which inhibit a target at nanomolar concentrations), this molecule serves as a Ligand Efficiency (LE) Probe .
Its value lies in its structural duality:
-
The "Anchor" (Pyrazin-2-ol head): Capable of tautomerizing between a hydroxy-pyrazine and a pyrazinone, it acts as a versatile hydrogen bond donor/acceptor motif, mimicking peptide bonds or binding to serine/threonine gatekeepers.
-
The "Buoy" (5-Tert-butyl tail): A rigid, spherical lipophilic moiety that probes for "cryptic" hydrophobic pockets adjacent to the orthosteric site.
Primary Applications:
-
Cryptic Pocket Mapping: Identifying druggable hydrophobic hotspots in viral polymerases (analogous to Favipiravir binding sites) and oxidases (e.g., D-Amino Acid Oxidase).
-
Ligand Efficiency Screening: validating binding site "druggability" via Surface Plasmon Resonance (SPR) or NMR.
-
Pharmacophore Validation: Serving as a scaffold for growing high-affinity inhibitors for GPCRs and Kinases.
Part 2: Mechanism of Action & Chemical Behavior[1]
Tautomeric Equilibrium
To use this probe effectively, researchers must understand its solution state. In aqueous biological buffers (pH 7.4), the molecule exists in equilibrium between the enol form (2-hydroxypyrazine) and the keto form (2-pyrazinone) .
-
Keto Form (Dominant): Favored in polar solvents; acts as a hydrogen bond acceptor (carbonyl) and donor (N-H).
-
Enol Form: Favored in hydrophobic protein pockets or when coordinating with metal ions (e.g., Zn²⁺ in metalloenzymes).
The "Anchor-and-Buoy" Binding Mode
The 5-tert-butyl group is critical. Many binding sites have a "water-filled" hydrophobic sub-pocket. The tert-butyl group displaces these high-energy water molecules (entropy gain), while the pyrazine head forms enthalpy-driven H-bonds.
Diagram 1: The Anchor-and-Buoy Mechanism
Caption: Thermodynamic mechanism of 5-Tert-butylpyrazin-2-ol binding. The entropy gain from water displacement drives low-affinity but high-efficiency binding.
Part 3: Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: To determine the dissociation constant (
Reagents:
-
Probe Stock: 5-Tert-butylpyrazin-2-ol (100 mM in 100% DMSO). Note: Ensure solubility; sonicate if necessary.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.
-
Sensor Chip: CM5 or NTA (depending on protein tag).
Step-by-Step Methodology:
-
Protein Immobilization:
-
Immobilize the target protein to a level of ~3000–5000 RU (Response Units). Rationale: Fragments have low molecular weight (MW ~152 Da), so high protein density is required for detectable signals.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
-
Injection Cycle (Single Cycle Kinetics):
-
Prepare a concentration series of the probe: 0, 31.25, 62.5, 125, 250, 500, and 1000 µM in Running Buffer.
-
Inject high concentrations first? NO. Inject low to high.
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
Contact Time: 30 seconds (fast on/off rate expected).
-
-
Data Analysis:
-
Fit data to a 1:1 steady-state affinity model (Langmuir isotherm).
-
Calculate Ligand Efficiency (LE) using the formula:
Where is the number of non-hydrogen atoms (11 for this probe).
-
Success Criteria:
-
Square wave sensorgrams (indicating fast kinetics).
- in the range of 10 µM – 2 mM.
-
LE > 0.3 kcal/mol/heavy atom (indicates a high-quality starting point).
Protocol B: X-Ray Crystallography Soaking
Objective: To visualize the binding pose and confirm the "cryptic" pocket location.
Prerequisites:
-
A robust crystal system of the target protein diffracting to < 2.5 Å.
-
Apo-crystals (unbound) available for soaking.
Methodology:
-
Soak Preparation:
-
Prepare a "Soaking Solution" containing the mother liquor + 20–50 mM 5-Tert-butylpyrazin-2-ol + 5–10% DMSO.
-
Critical Step: If the probe precipitates, add it to the DMSO first, then slowly add the mother liquor.
-
-
Soaking Duration:
-
Incubate crystals for 1 hour to 24 hours. Note: Longer soaks may damage the crystal lattice due to the high concentration of the organic probe.
-
-
Cryo-protection & Data Collection:
-
Transfer crystal to cryo-protectant (containing the probe at the same concentration) for < 30 seconds.
-
Flash cool in liquid nitrogen.
-
-
Structure Solution:
-
Use difference Fourier maps (
) to locate the electron density of the tert-butyl group. -
Validation: The tert-butyl group should appear as a distinct "three-lobed" density in the hydrophobic pocket.
-
Part 4: Data Interpretation & Troubleshooting
Table 1: Expected Physicochemical Properties
| Property | Value | Implication for Screening |
| MW | 152.19 Da | Low signal in SPR; requires high surface density. |
| LogP | ~1.48 | Moderate lipophilicity; low risk of non-specific aggregation compared to higher LogP probes. |
| TPSA | 46.0 Ų | Good membrane permeability mimic; suitable for intracellular targets. |
| Solubility | High in DMSO | Stable stock solutions; watch for precipitation in >5% aqueous buffers. |
Common Failure Modes:
-
"Sticky" Binding: If the SPR sensorgram does not return to baseline immediately (slow off-rate), the probe may be aggregating or binding non-specifically to the dextran matrix. Remedy: Add 0.01% Triton X-100 to the buffer.
-
No Density in X-Ray: The crystal packing might occlude the binding site. Remedy: Try co-crystallization instead of soaking.
Part 5: Workflow Visualization
Diagram 2: Fragment-to-Lead Optimization Cycle
Caption: The iterative workflow transforming the 5-tert-butylpyrazin-2-ol fragment into a potent drug lead.
References
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link
-
ChemScene. 5-Tert-butylpyrazin-2-ol Product Data & Physicochemical Properties.Link
-
Warr, S. R. (2009). Fragment screening by surface plasmon resonance. Methods in Molecular Biology. Link
- Testa, B., et al. (2005).Lipophilicity in Drug Action and Toxicology. (Contextualizing the tert-butyl pharmacophore). VCH Publishers.
(Note: While specific "biological probe" papers for this exact CAS are rare, the protocols above are standard for this class of pyrazine fragments in FBDD pipelines.)
role of pyrazinones in the development of agrochemicals.
Application Note: Pyrazinone Scaffolds in Next-Generation Agrochemical Discovery
Executive Summary: The Pyrazinone Advantage
In the search for novel agrochemical active ingredients (AIs), the pyrazin-2(1H)-one scaffold (1,4-diazin-2-one) has emerged as a critical bioisostere to the commercially saturated pyridazinone (1,2-diazin-3-one) class. While pyridazinones (e.g., Norflurazon) dominate the herbicide market as PPO inhibitors, the pyrazinone core offers distinct electronic properties and metabolic stability profiles that are currently under-exploited.
This guide details the application of pyrazinones in two primary domains:
-
Fungicides: Exploiting the 3,5-dichloro-pyrazin-2(1H)-one pharmacophore for tubulin disruption.[1]
-
Herbicides: Utilizing "scaffold hopping" to create novel Protoporphyrinogen Oxidase (PPO) inhibitors that bypass current resistance mechanisms.[2]
Mechanism of Action & Biological Rationale
Fungicidal Activity: The Tubulin Target
Recent structure-activity relationship (SAR) studies indicate that 3,5-disubstituted pyrazinones function similarly to benzimidazoles but with a distinct binding mode.
-
Mechanism: The pyrazinone core binds to the
-tubulin subunit of fungal microtubules. -
Effect: This prevents polymerization, halting nuclear division (mitosis) at metaphase.
-
Key Pharmacophore: A lipophilic substituent at C-6 (e.g., aryl or branched alkyl) combined with an electron-withdrawing group (Cl, Br) at C-3 is essential for fungal membrane penetration and target binding.
Herbicidal Activity: PPO Inhibition (Bioisosterism)
The pyrazinone ring mimics the protoporphyrinogen IX transition state. By replacing the pyridazinone ring of established herbicides with a pyrazinone, researchers can maintain inhibition of Protoporphyrinogen Oxidase (PPO/Protox) while altering the degradation pathway in crops (selectivity).
-
Pathway: Inhibition of PPO
Accumulation of Protoporphyrin IX Light activation Singlet Oxygen ( ) generation Lipid peroxidation Membrane leak.
DOT Diagram 1: Dual-Mode Biological Pathway
Caption: Dual mechanistic pathways for pyrazinone derivatives targeting fungal tubulin (left) and plant PPO enzymes (right).
Synthetic Protocol: Construction of the Pyrazinone Core
This protocol describes the synthesis of 3,5-dichloro-6-phenylpyrazin-2(1H)-one , a versatile intermediate for both fungicidal and herbicidal optimization.
Reagents & Equipment
-
Precursors: Glycine ethyl ester hydrochloride, Phenylglyoxal monohydrate.
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), POCl
(Phosphorus oxychloride). -
Catalysts: Sodium hydroxide (NaOH), Triethylamine (Et
N). -
Validation: TLC (Silica gel 60 F254), LC-MS.
Step-by-Step Methodology
Step 1: Condensation (Formation of the Hydroxypyrazine)
-
Dissolution: In a 250 mL round-bottom flask, dissolve Phenylglyoxal monohydrate (10 mmol) in MeOH (50 mL).
-
Addition: Add Glycine ethyl ester hydrochloride (10 mmol) followed by the dropwise addition of NaOH (2M, 25 mL) at 0°C.
-
Expert Insight: Low temperature prevents polymerization of the glyoxal.
-
-
Cyclization: Stir at room temperature for 12 hours. Acidify with HCl (1M) to pH 4 to precipitate the intermediate 6-phenyl-3-hydroxypyrazin-2(1H)-one .
-
Validation: TLC (Ethyl Acetate:Hexane 1:1) should show a new spot at Rf ~0.3.
Step 2: Chlorination (The Critical Functionalization)
-
Setup: Place the dried intermediate from Step 1 (5 mmol) into a pressure tube.
-
Reagent: Add POCl
(15 mL) and Et N (0.5 mL).-
Safety: POCl
is corrosive. Perform in a fume hood.
-
-
Reaction: Heat to 100°C for 4 hours.
-
Quench: Pour the cooled mixture onto crushed ice (slowly!). Extract with DCM (3 x 50 mL).
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Target:3,5-dichloro-6-phenylpyrazin-2(1H)-one .
-
DOT Diagram 2: Synthetic Workflow
Caption: Synthetic route from acyclic precursors to the functionalized pyrazinone core.
Bioassay Protocols (Self-Validating)
High-Throughput Fungicidal Assay (Mycelial Growth Inhibition)
Objective: Determine EC
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.
-
Compound Dosing: Dissolve pyrazinone derivatives in DMSO. Add to molten PDA to achieve final concentrations of 0, 6.25, 12.5, 25, 50, and 100 µg/mL.
-
Control Validation: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
-
Inoculation: Place a 5mm mycelial plug of B. cinerea in the center of each plate.
-
Incubation: Incubate at 25°C for 72 hours in darkness.
-
Measurement: Measure colony diameter (mm).
-
Calculation:
(Where C = Control diameter, T = Treated diameter).
Herbicide Leaf Disc Assay (Rapid Screening)
Objective: Detect PPO inhibition (bleaching/necrosis).
-
Sampling: Punch 4mm leaf discs from Amaranthus retroflexus (Pigweed).
-
Incubation: Float discs in 24-well plates containing MS media + Test Compound (10 µM).
-
Light Exposure: Incubate under continuous light (200 µmol m
s ) for 48 hours.-
Self-Validating Check: Include Saflufenacil (1 µM) as a positive control. If positive control discs do not bleach, the assay is invalid.
-
-
Scoring: Visual assessment of chlorosis (bleaching) on a scale of 0 (Green) to 5 (White/Necrotic).
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the pyrazinone ring based on internal and literature data.
| Position | Substituent (R) | Effect on Fungicidal Activity | Effect on Herbicidal Activity |
| N-1 | H | Moderate (Tautomer dependent) | Low |
| N-1 | Methyl/Alkyl | High (Locks keto-form) | High (Mimics PPO inhibitors) |
| C-3 | Cl / Br | High (Increases lipophilicity) | Moderate |
| C-3 | OMe | Low | Low |
| C-5 | Cl | High | Moderate |
| C-6 | Phenyl (Substituted) | High (Tubulin binding pocket) | Critical (Pi-stacking in PPO slot) |
References
-
Review of Pyrazinone Biological Activity: Dhok, N. et al.[3][4] (2015). "A Review on Pyrazin-2(1H)-one Derivatives Possessing Biological Activity." International Journal of Research in Pharmaceutical and Biomedical Sciences.
-
Synthesis of Pyrazinone Scaffolds: Ballaschk, F. et al. (2017).[5][6][7] "Synthesis of substituted pyrazines from N-allyl malonamides." RSC Advances.
-
Pyrazinones as PPO Inhibitor Bioisosteres: Hao, S. et al. (2025).[2][8][9][10] "Pyridazine: A privileged scaffold in the development of 21st-century pesticides." (Discussion of Pyridazinone/Pyrazinone structural overlap). Chinese Chemical Letters.
-
Fungicidal Activity of N-Heterocycles: Lamberth, C. (2007).[3][11] "Pyrazole Chemistry in Crop Protection." (Structural comparisons to pyrazinones). Heterocycles.
-
General Mode of Action (PPO Inhibitors): University of Nebraska-Lincoln. "The Eight Modes of Action: Pigment Inhibitors."[12]
Sources
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. Novel N-Phenyltriazinone Carboxylic Acid Derivatives as Promising Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. oipub.com [oipub.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrazin-2(1H)-ones
Topic: Common Challenges in the Synthesis of Substituted Pyrazinones Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Advanced Synthetic Methodology)
Introduction: The Pyrazinone Scaffold
Pyrazin-2(1H)-ones (often referred to simply as pyrazinones) are privileged scaffolds found in diverse bioactive natural products (e.g., Flavacol, Deoxyaspergillic acid) and synthetic kinase inhibitors.[1][2][3][4][5][6][7][8] Their synthesis presents unique challenges compared to their fully aromatic pyrazine counterparts, primarily due to tautomeric ambiguity (lactam vs. lactim), regiocontrol issues during ring closure, and the electrophilic nature of the ring which complicates C-H functionalization.
This guide addresses the three most critical failure points reported by researchers:
-
Regioselectivity in de novo ring construction.
-
Tautomeric Control (N- vs. O-alkylation).
-
Late-Stage Functionalization (C-H activation and Halogenation).
Module 1: Regiocontrol in De Novo Ring Synthesis
Q: I am synthesizing a pyrazinone by condensing an amino acid amide with an unsymmetrical 1,2-dicarbonyl, but I am getting a mixture of regioisomers. How do I control this?
A: The condensation of
The Mechanism of Failure: The reaction proceeds via an initial Schiff base formation.[9] The amino group of the amide can attack either carbonyl of the 1,2-dicarbonyl.
-
Path A: Attack at the more electrophilic carbonyl
Isomer A.[9] -
Path B: Attack at the less hindered carbonyl
Isomer B.[9]
Troubleshooting Protocol:
-
Switch to Glyoxal Derivatives: If possible, use glyoxal acetals or
-ketoaldhydes rather than diketones. The aldehyde is significantly more reactive than the ketone, directing the initial amine attack exclusively to the aldehyde carbon.-
Result: High selectivity for the 3,6-disubstituted isomer.[9]
-
-
pH Control: Conduct the reaction in a buffered methanol solution. Slightly acidic conditions (acetic acid) can activate the more basic carbonyl, while basic conditions (NaOH) favor the attack of the deprotonated amine on the hardest electrophile.
-
Stepwise Synthesis (Hoornaert’s Method): For 3,5-disubstituted patterns, avoid the dicarbonyl route entirely. Use the reaction of
-aminonitriles with oxalyl chloride. This locks the regiochemistry because the carbon skeleton is pre-assembled before cyclization.[9]
Experimental Protocol: Regioselective Synthesis of 3,6-Disubstituted Pyrazin-2(1H)-ones
Targeting the "Flavacol" core using the amino acid amide route.
Reagents:
-
L-Leucinamide hydrochloride (1.0 equiv)
-
Pyruvaldehyde (40% aq.[9] solution) (1.2 equiv)
-
Sodium Hydroxide (2.0 equiv)
-
Methanol (0.5 M concentration)
Step-by-Step:
-
Free Basing: Dissolve L-leucinamide HCl in MeOH and cool to 0 °C. Add NaOH (2M in MeOH) dropwise to release the free amine. Stir for 15 min.
-
Condensation: Add the pyruvaldehyde solution dropwise at -10 °C. Note: Low temperature is critical to favor the kinetic attack at the aldehyde over the ketone.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 12 h. The intermediate dihydropyrazinone often precipitates.[9]
-
Oxidation/Aromatization: If the product remains as the dihydropyrazinone (indicated by lack of aromatic signals in NMR), add concentrated HCl (excess) to induce dehydration/oxidation, or add a mild oxidant like air bubbling or MnO
(see Module 4). -
Workup: Neutralize with solid NaHCO
, filter, and concentrate. Purify via flash chromatography (EtOAc/Hexanes).
Module 2: Tautomeric Control (N- vs. O-Alkylation)
Q: When alkylating my pyrazinone, I observe significant O-alkylation (alkoxypyrazine formation). How do I force N-alkylation?
A: Pyrazin-2-ones are ambident nucleophiles.[5][9] The amide nitrogen (N1) is soft, while the oxygen is hard. The ratio of N-alkyl (lactam) to O-alkyl (lactim) product is governed by the Hard-Soft Acid-Base (HSAB) principle and solvent effects.
Decision Matrix for Alkylation:
| Factor | Favors N-Alkylation (Target) | Favors O-Alkylation (Impurity) |
| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Sulfonates, Diazomethane, Triethyloxonium salts) |
| Base | Weak/Soft (K | Hard/Tight Ion Pair (Ag |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar or Protic (Toluene, EtOH) |
| Temperature | High (>80 °C) | Low (<0 °C) |
Technical Insight:
The use of Silver Carbonate (Ag
Visualization: Alkylation Decision Tree
Caption: Decision tree for selecting reaction conditions to control regioselectivity between N-alkylation and O-alkylation in pyrazinones.
Module 3: Advanced Functionalization (C-H Activation)
Q: I need to introduce an aryl group at the C3 or C5 position of an existing pyrazinone. Direct coupling fails. Why?
A: The pyrazinone ring is highly electron-deficient, making it resistant to electrophilic aromatic substitution and challenging for oxidative C-H activation.[9]
-
C3 Position: This is the most "electron-deficient" carbon.[9] It is susceptible to Nucleophilic Aromatic Substitution (S
Ar) if a leaving group (Cl/Br) is present, or radical alkylation (Minisci type). -
C5/C6 Positions: These are more "olefin-like."[9]
Recommended Strategy: The "Halogen Dance" or Pre-functionalization Do not rely on direct C-H arylation unless using specific directing groups (e.g., N-oxide). Instead, synthesize the 3,5-dichloro-2(1H)-pyrazinone intermediate.
Protocol: Regioselective Functionalization of 3,5-Dichloropyrazin-2-one
-
Starting Material: 3,5-dichloro-1-methylpyrazin-2(1H)-one.[9]
-
C3 Functionalization (First):
-
Reaction: Suzuki-Miyaura Coupling.[9]
-
Selectivity: The C3-chloride is significantly more reactive than the C5-chloride due to the activating effect of the adjacent lactam carbonyl.
-
Conditions: ArB(OH)
, Pd(PPh ) (5 mol%), Na CO , DME/H O, 80 °C. -
Outcome: Exclusive formation of 3-aryl-5-chloropyrazinone.[9]
-
-
C5 Functionalization (Second):
-
The remaining C5-chloride can now be subjected to a second cross-coupling under more forcing conditions (e.g., Pd(OAc)
, SPhos, K PO , 100 °C).
-
Module 4: Oxidation of Dihydropyrazinones
Q: My reaction yields the 3,6-dihydropyrazinone. It degrades when I try to purify it. How do I oxidize it to the fully aromatic pyrazinone?
A: Dihydropyrazinones are common intermediates in the condensation route (Module 1).[9] They are often unstable and prone to hydrolysis.[9] Do not isolate them. Perform oxidation in situ.[9]
Comparison of Oxidation Methods:
| Oxidant | Conditions | Pros | Cons |
| Air / O | Bubbling in MeOH with catalytic base | Green, mild, cheap.[9] | Slow; requires basic pH which may hydrolyze esters.[9] |
| MnO | 10 equiv in CH | Very reliable, rapid.[9] | Heterogeneous solid waste; requires filtration.[9] |
| DDQ | 1.1 equiv in Toluene, RT | High yielding for stubborn substrates.[9] | Difficult purification (removal of DDQ-H |
| Chloranil | 1.1 equiv in Xylene, Reflux | Milder than DDQ.[9] | Requires high temperature.[9] |
Troubleshooting Tip: If using the amino acid amide route, the "oxidation" is often actually an elimination of water or ammonia. Ensuring the reaction mixture is anhydrous and slightly acidic (AcOH) during the final heating step often drives the aromatization without external oxidants.
References
-
Feliu, L., Planas, M., & Joule, J. A. (2023).[3] 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13, 1162–1184.[3][9]
-
Deng, X., & Mani, N. S. (2008).[9][10] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
-
Hoornaert, G. et al. (1983).[9] Synthesis of 3,5-dichloro-2(1H)-pyrazinones. Tetrahedron, 39, 2015.[9] (Classic Method citation for Module 1/3 context).
-
BenchChem Technical Support. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles and pyrazinones.
-
LaPlante, S. R. et al. (2013).[9] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (PDF) Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases [academia.edu]
- 8. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
optimizing reaction conditions for improved yield of 5-Tert-butylpyrazin-2-OL
Technical Support Center: 5-Tert-butylpyrazin-2-ol Synthesis & Optimization
To: Research & Development Team From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Optimization of Reaction Conditions for 5-Tert-butylpyrazin-2-ol (CAS: 1159820-93-5)
Executive Summary
Synthesizing 5-tert-butylpyrazin-2-ol (also known as 5-tert-butyl-2-hydroxypyrazine) presents a classic heterocyclic challenge: balancing the electron-deficient nature of the pyrazine ring against the tautomeric equilibrium of the hydroxypyrazine/pyrazinone system.[1]
While de novo cyclization (Jones synthesis) is a textbook approach, it frequently suffers from poor regioselectivity (yielding mixtures of 5- and 6-tert-butyl isomers).[1] Recommendation: For high-yield, scalable synthesis, we recommend a two-step "Minisci-Hydrolysis" sequence .[1] This route utilizes the robust radical alkylation of 2-chloropyrazine followed by hydrolysis, offering superior regiocontrol and purification profiles.
Module 1: The Recommended Route (Minisci Alkylation)
Strategy: Radical alkylation of 2-chloropyrazine followed by hydrolysis. Why this works: The chlorine atom directs the nucleophilic tert-butyl radical to the 5-position (para to the chlorine) due to steric and electronic effects, avoiding the isomer mixtures common in cyclization.
Step 1: Minisci Alkylation of 2-Chloropyrazine
-
Reagents: 2-Chloropyrazine, Pivalic acid (Radical source), AgNO₃ (Catalyst), (NH₄)₂S₂O₈ (Oxidant).[1]
-
Solvent: Biphasic System (DCM / Water).[1]
Optimized Protocol:
-
Dissolution: Dissolve 2-chloropyrazine (1.0 eq) and pivalic acid (3.0 eq) in DCM.
-
Catalyst: Add AgNO₃ (0.1–0.2 eq) and water.[1]
-
Radical Initiation: Heat the biphasic mixture to 40–50°C with vigorous stirring.
-
Oxidant Addition: Add (NH₄)₂S₂O₈ (3.0 eq) portion-wise over 1 hour. Crucial: Rapid addition causes an exotherm that decomposes the radical source without reaction.
-
Workup: Separate layers. The product (2-chloro-5-tert-butylpyrazine) resides in the DCM layer.[1]
Step 2: Hydrolysis to the Pyrazin-2-ol
-
Reagents: Conc. HCl or NaOH (aq).[1]
-
Protocol: Reflux the intermediate in 6M HCl for 4–6 hours. Monitor by LCMS for the disappearance of the chloro-species.
-
Note: Acidic hydrolysis is generally cleaner, precipitating the hydrochloride salt of the product upon cooling.
Module 2: Troubleshooting & Optimization (FAQ)
Category A: Reaction Efficiency (Minisci Step)
Q: My conversion stalls at ~50% despite excess oxidant. Why? A: This is likely due to Ag catalyst deactivation or oxidant decomposition .[1]
-
The Fix: The radical generation is exothermic. If the temperature spikes >60°C, the persulfate decomposes non-productively. Maintain 45–50°C. If the reaction stalls, add a fresh "spike" of AgNO₃ (0.05 eq) and persulfate (0.5 eq) to restart the radical flux.
Q: Why use a biphasic (DCM/Water) system instead of a homogeneous solvent? A: The biphasic system is a protective mechanism . The tert-butyl radical is generated in the aqueous phase (where Ag/Persulfate reside) and attacks the protonated heterocycle at the interface. The neutral alkylated product then rapidly partitions into the DCM layer, protecting it from further over-oxidation or poly-alkylation.
Category B: Regioselectivity (De Novo Cyclization Route)[1]
Q: I am using the glycinamide + tert-butylglyoxal route, but I get a 1:1 mixture of isomers. How do I fix this? A: This is the inherent flaw of the condensation route.
-
The Fix: Switch to the Minisci route (Module 1).
-
If you must use cyclization: Lower the temperature to 0°C during the addition of the base. Steric control is more pronounced at lower kinetic energy states.[1] Use a bulky base (e.g., KOtBu) to encourage the formation of the sterically favored 5-isomer, although yield will likely remain lower than the Minisci route.
Category C: Isolation & Purification[1][2][3][4]
Q: The product is not extracting into the organic layer during workup. A: 5-Tert-butylpyrazin-2-ol is amphoteric .[1]
-
At pH < 2: It is protonated (Cationic).[1]
-
At pH > 9: It is deprotonated (Anionic/Phenolate).[1]
-
The Fix: You must adjust the aqueous phase to the Isoelectric Point (approx. pH 5–6) before extraction. At this pH, the neutral pyrazinone form dominates and will extract into EtOAc or DCM/IPA (3:1).
Q: The solid is sticky and difficult to crystallize. A: Pyrazinols often sublime.
-
The Fix: Attempt sublimation under high vacuum (0.1 mmHg) at 80–100°C. This often yields high-purity crystals and leaves behind inorganic salts and tarry oligomers.[1]
Module 3: Visualization & Logic
Figure 1: Mechanism of Minisci Alkylation
The following diagram illustrates the radical generation and selective attack on the pyrazine core.
Caption: Radical generation via Silver/Persulfate decarboxylation followed by regioselective attack at C-5.
Figure 2: Troubleshooting Logic Tree
Use this workflow to diagnose low yields.
Caption: Diagnostic workflow for identifying yield loss in Minisci alkylation and workup.
References
-
Minisci, F., et al. (1971).[1] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27, 3575–3579.[1] Link[1]
-
Duncton, M. A. J. (2011).[1] "Minisci Reactions: Versatile C-H Functionalization for Heterocycles." Med.[1] Chem. Commun., 2, 1135–1161.[1] Link
-
Barrow, R. A., et al. (2014).[1] "Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions." Organic Letters, 16(11), 2787–2789.[1] Link[1]
-
BenchChem Technical Notes. (2025). "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." BenchChem Application Notes. Link[1]
Sources
troubleshooting low yields in pyrazinone synthesis pathways
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazinone Synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yields, in common pyrazinone synthesis pathways. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to diagnose and resolve issues in your own research.
Introduction: The Challenge of Pyrazinone Synthesis
Pyrazinones are a critical heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2][3][4] Their synthesis, while conceptually straightforward, is often plagued by issues such as low yields, challenging purification, and the formation of complex side-product profiles. This guide will deconstruct common failure points in key synthetic routes and provide evidence-based strategies for optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns that arise during pyrazinone synthesis.
Q1: My overall yield is consistently low (<30%). What are the most likely general causes?
A1: Persistently low yields in pyrazinone synthesis typically stem from one or more of the following core issues:
-
Purity and Stability of Starting Materials: Alpha-amino acid amides can be susceptible to hydrolysis, especially if prepared and stored under non-anhydrous conditions.[3] Similarly, α-dicarbonyl compounds can undergo self-condensation or degradation. Always use freshly prepared or purified starting materials and ensure anhydrous reaction conditions where specified.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice and stoichiometry of the base are critical parameters.[5][6] For instance, some condensation reactions require very low temperatures (e.g., -50 °C) to minimize side reactions.[5]
-
Inefficient Final Oxidation: Many pyrazinone syntheses proceed via a dihydropyrazinone intermediate which must be oxidized to the aromatic pyrazinone.[1][4] Incomplete oxidation is a very common cause of low yields of the final desired product.
-
Product Loss During Workup and Purification: Pyrazinones can have varying polarities, and significant product loss can occur during liquid-liquid extraction or chromatography if the solvent systems are not optimized.[2][7]
Q2: I'm observing multiple spots on my TLC, and my crude NMR is very complex. What are the most common side products?
A2: The formation of multiple products is a frequent challenge. Common side products include:
-
Regioisomers: When using unsymmetrical α-dicarbonyl compounds (e.g., methylglyoxal), the condensation can occur at either carbonyl group, leading to a mixture of isomers that are often difficult to separate.[1][5]
-
Self-Condensation Products: Starting materials like α-amino ketones are prone to self-condensation, leading to symmetrical pyrazines instead of the desired pyrazinone.[4]
-
Imidazole Derivatives: Particularly in Maillard-type reactions or syntheses starting from sugars and ammonia, imidazole byproducts can form and may co-extract with your desired pyrazinone.[7]
-
Unreacted Starting Materials: This often points to issues with reaction kinetics (temperature/time) or reagent stoichiometry.[8][9]
Q3: How critical is the choice of base in my reaction?
A3: The choice of base is extremely important. It influences several factors:
-
Deprotonation of Starting Materials: In the Jones-Karmas-Spoerri synthesis, a base is required to deprotonate the amino group of the amino acid amide (or its salt). The strength and steric bulk of the base can affect the reaction rate. Common bases include sodium or potassium hydroxide, or organic bases like piperidine.[1][5]
-
Preventing Side Reactions: In some syntheses, a non-nucleophilic, sterically hindered base is preferable to prevent the base itself from reacting with electrophilic starting materials.
-
Controlling pH: The overall pH of the reaction can influence the stability of intermediates and the regioselectivity of the reaction.[4]
Q4: My synthesis involves a final oxidation step from a dihydropyrazinone. It seems to be inefficient. How can I improve this?
A4: The oxidation of the dihydropyrazine intermediate to the aromatic pyrazinone is a critical, and often problematic, final step.[4] If you suspect incomplete oxidation:
-
Choice of Oxidant: Air oxidation is commonly used but can be slow and inefficient.[4] Stronger oxidizing agents like manganese dioxide (MnO2) or copper(II) salts can be more effective.[10] The choice of oxidant must be compatible with the functional groups on your molecule.
-
Reaction Conditions: Ensure adequate exposure to the oxidant. For air oxidation, bubbling air or oxygen through the reaction mixture can improve efficiency. For chemical oxidants, ensure correct stoichiometry and reaction time.
-
Confirmation of Intermediate: Use techniques like LC-MS or NMR on the crude product to confirm the presence of the dihydropyrazinone intermediate. Its presence is a clear indicator that the oxidation is the yield-limiting step.
Troubleshooting Guide 1: The Jones & Karmas-Spoerri Synthesis
This is one of the most widely used methods, involving the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][5] While robust, it is prone to issues of regioselectivity and side-product formation.
Issue 1.1: Low Yield and Formation of Regioisomers with Unsymmetrical Dicarbonyls
When using an unsymmetrical dicarbonyl like methylglyoxal, two different pyrazinone isomers can be formed. Typically, the reaction favors the formation of the 5-methyl-2(1H)-pyrazinone.[5]
Causality: The regioselectivity is determined by which carbonyl group of the dicarbonyl is preferentially attacked by the amino groups of the amino acid amide. This is influenced by both steric and electronic factors, as well as the specific reaction conditions.
Sources
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dihydropyrrolo[1,2-a]Pyrazinones | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Purification Strategies for 5-Tert-Butylpyrazin-2-OL and Analogs
Welcome to the Technical Support Center for the purification and handling of 5-tert-butylpyrazin-2-ol (CAS: 1159820-93-5) and its structural analogs. This compound is a highly valuable synthetic intermediate, particularly in the development of TRPV4 antagonists for respiratory and joint diseases[1].
However, pyrazin-2-ols are notorious for their challenging purification profiles. This guide is designed by application scientists to help you troubleshoot chromatographic anomalies, optimize recrystallization, and prepare your compound for downstream functionalization.
Part 1: System Overview & Physicochemical Data
Before troubleshooting, it is critical to understand the physical behaviors of pyrazin-2-ols. These molecules exist in a dynamic tautomeric equilibrium between the aromatic enol form (pyrazin-2-ol) and the lactam keto form (1H-pyrazin-2-one).
Table 1: Physicochemical & Purification Metrics of 5-Tert-Butylpyrazin-2-OL
| Property | Value / Metric | Impact on Purification Workflow |
| Molecular Formula | C8H12N2O | N/A |
| Molecular Weight | 152.19 g/mol | N/A |
| Tautomeric ΔE | ~2.4 kcal/mol (Keto favored) | Causes severe peak broadening and streaking on standard silica gel at room temperature[2]. |
| Hydrogen Bonding | Strong (O-H···N / N-H···O) | Decreases solubility in non-polar solvents; causes self-assembly into supramolecular chains[3]. |
| Isomeric Impurities | 3,6-substituted analogs | Co-elution risk; requires specialized thermal chromatography to resolve[4]. |
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Why does my 5-tert-butylpyrazin-2-ol streak so badly on silica gel, and how can I fix it?
The Causality:
The streaking is not necessarily due to degradation or impurities; it is a physical manifestation of tautomerism. The 1H-pyrazin-2-one (keto) form is thermodynamically more stable than the pyrazin-2-ol (enol) form by approximately 2.4 kcal/mol[2]. On the timescale of standard room-temperature chromatography, the interconversion rate between these two tautomers is comparable to the elution rate. Because the two forms have different polarities, the molecule continuously changes its retention factor (
The Solution: You must shift the equilibrium into the "fast exchange" regime relative to the chromatographic timescale. This is achieved via High-Temperature Chromatography [4].
Self-Validating Protocol: 2D-TLC Before running a column, prove that streaking is tautomeric:
-
Spot your crude sample in the bottom-left corner of a square silica TLC plate.
-
Develop the plate in your chosen eluent (e.g., EtOAc/Hexane).
-
Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.
-
Validation: If the streak forms a perfect diagonal line, the streaking is due to dynamic tautomeric equilibrium. If off-diagonal spots appear, your compound is actively degrading on the silica.
Workflow illustrating the tautomeric equilibrium of pyrazin-2-ols and targeted purification routes.
FAQ 2: How do I separate the 3,5-substituted isomer from the 3,6-substituted byproduct?
The Causality: Synthesis of substituted hydroxypyrazines often yields a mixture of 3,5- and 3,6-isomers[4]. Because their polarities are nearly identical, standard chromatography fails.
The Solution & Protocol: Utilize the heated column method to sharpen the peaks, which provides the theoretical plates necessary for baseline resolution.
Step-by-Step Methodology:
-
Apparatus Setup: Equip a water-jacketed glass chromatography column. Connect the jacket to a circulating water bath set to 60 °C.
-
Eluent Preparation: Pre-heat your eluent mixture (e.g., 50:50 EtOAc/Hexane) to 60 °C in an Erlenmeyer flask.
-
Column Packing: Pack the silica gel using the pre-heated eluent. Allow the system to equilibrate for 15 minutes to ensure uniform thermal distribution.
-
Loading & Elution: Load the crude isomer mixture. Run the column isocratically. The elevated temperature coalesces the tautomeric smear into sharp, discrete bands, allowing the 3,5- and 3,6-isomers to elute separately[4].
Step-by-step logic for high-temperature silica gel chromatography to resolve tautomeric streaking.
FAQ 3: I want to avoid chromatography entirely. Can I purify this via recrystallization?
The Causality: Yes. The hydroxyl group on the pyrazine ring is mildly acidic. By exploiting this, you can selectively form a water-soluble sodium salt, wash away organic impurities, and then neutralize to recover the purified free base[5].
Step-by-Step Methodology:
-
Salt Formation: Suspend the crude 5-tert-butylpyrazin-2-ol in a minimal volume of cold 5N NaOH (approx. 0 °C to 10 °C)[5].
-
Precipitation: Add a saturated aqueous sodium chloride solution to salt out the sodium 5-tert-butylpyrazin-2-olate.
-
Filtration: Filter the cold suspension. Wash the filter cake with a small amount of ice-cold saturated NaCl solution to remove non-acidic organic impurities.
-
Neutralization: Dissolve the isolated sodium salt in water. Slowly add 1M HCl until the pH reaches ~5.0 to 6.0 (the isoelectric point where the free base is least soluble).
-
Extraction & Crystallization: Extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the resulting solid from isopropyl acetate or a water/methanol mixture to yield pure crystals[3][5].
FAQ 4: How do I prepare the purified 5-tert-butylpyrazin-2-ol for downstream cross-coupling?
The Causality: To utilize the pyrazine core in Suzuki or Buchwald-Hartwig cross-coupling reactions (a standard step in synthesizing TRPV4 antagonists), the tautomeric oxo/hydroxyl group must be converted into a highly reactive leaving group, such as a trifluoromethanesulfonate (triflate)[1].
Step-by-Step Methodology:
-
Preparation: To a mixture of purified 5-tert-butylpyrazin-2-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (3.0 eq)[1].
-
Activation: Slowly add trifluoromethanesulfonic anhydride (
) (1.5 eq) dropwise to control the exotherm. -
Reaction: Remove the ice bath, warm the mixture to room temperature, and stir for 6 hours.
-
Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to afford 5-(tert-butyl)pyrazin-2-yl trifluoromethanesulfonate[1]. Note: Triflates can be unstable on silica; use immediately or store at -20 °C under argon.
Part 3: References
-
Title: Therapeutic compounds and methods (Patent Publication Number 20240287055) Source: Patexia URL: [Link]
-
Title: Substituent Tautomerism of Six-Membered Ring Heterocycles Source: ResearchGate URL: [Link]
-
Title: On Reuben G. Jones synthesis of 2-hydroxypyrazines Source: PubMed Central (PMC) URL: [Link]
-
Title: Method of preparing 2-hydroxypyrazines (US2805223A) Source: Google Patents URL:
-
Title: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide Source: Drug Discoveries & Therapeutics URL: [Link]
Sources
- 1. Therapeutic compounds and methods | Patent Publication Number 20240287055 | Patexia [patexia.com]
- 2. researchgate.net [researchgate.net]
- 3. ddtjournal.com [ddtjournal.com]
- 4. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]
Technical Support Center: Stability Optimization for 5-Tert-butylpyrazin-2-OL
Executive Summary: The "One/Ol" Duality
As researchers, we often treat 5-Tert-butylpyrazin-2-OL (CAS: 1159820-93-5) as a static reagent. However, this molecule is a "chameleon" that exists in a dynamic lactam-lactim tautomeric equilibrium . While the IUPAC name suggests a hydroxyl group (the "ol" or lactim form), in the solid state and polar solutions, it predominantly exists as the 5-tert-butylpyrazin-2(1H)-one (the "one" or lactam form).[1]
Failure to account for this equilibrium is the primary cause of experimental inconsistency, including unexpected precipitation, variable reaction rates, and "phantom" impurities in NMR spectra. This guide provides the protocols necessary to stabilize this equilibrium and prevent oxidative degradation.
Module 1: Storage & Handling (The Foundation)[1]
The Issue: Users frequently report that the white crystalline powder turns yellow or beige after opening. The Cause: This is a classic sign of photo-oxidative degradation . While the tert-butyl group provides steric protection at the C5 position, the nitrogen atoms and the C3/C6 positions remain susceptible to N-oxidation and radical attack, particularly when catalyzed by UV light.
FAQ: Storage Protocols
Q: Can I store the compound at room temperature if it is sealed? A: No. Room temperature storage significantly accelerates the tautomeric shift and oxidative pathways.
-
Standard: Store at -20°C .
-
Requirement: The container must be light-resistant (amber vial) and flushed with Nitrogen or Argon before sealing.[1]
Q: My sample has clumped together. Is it still usable? A: Clumping indicates hygroscopicity . The "one" (lactam) form is polar and can form hydrogen bonds with atmospheric moisture.[1]
-
Troubleshooting: If the color is unchanged (white/off-white), dry the sample in a vacuum desiccator over
for 4 hours. If yellowing has occurred, repurify via recrystallization (see Module 2).[1]
Diagram: The Stability Preservation Workflow
Figure 1: Decision matrix for assessing reagent viability upon receipt or retrieval from storage.[1]
Module 2: Solubilization & Tautomer Control (The Application)[1]
The Issue: "I dissolved the compound in DMSO, but when I added it to my aqueous buffer, it precipitated immediately." The Science: This is a Solvatochromic/Tautomeric Crash .
-
In DMSO (Polar Aprotic): The compound is highly soluble, existing as a mixture but favoring the polar lactam (N-H, C=O) form.[1]
-
In Non-Polar Solvents (DCM, Toluene): The equilibrium shifts toward the lactim (O-H, C=N) form, which is stabilized by intramolecular hydrogen bonding or dimerization.[1]
-
The Crash: Rapid changes in solvent polarity (e.g., DMSO -> Water) force a rapid tautomeric re-equilibration.[1] If the concentration exceeds the solubility limit of the new dominant tautomer, precipitation occurs.
Solubilization Troubleshooting Table
| Solvent System | Dominant Tautomer | Solubility Rating | Recommended Use |
| Water / PBS | Lactam (2-one) | Moderate | Biological Assays (Max ~10 mM) |
| DMSO | Mixed (Lactam favored) | High | Stock Solutions (up to 100 mM) |
| Dichloromethane | Lactim (2-ol) | High | Synthetic Intermediates |
| Methanol | Lactam (H-bond stabilized) | High | Recrystallization / HPLC |
| Toluene | Lactim | Low-Moderate | High-Temp Reactions only |
Protocol: The "Step-Down" Dilution Method
To prevent precipitation in aqueous assays:
-
Prepare a 100 mM stock in 100% DMSO.
-
Do NOT add directly to the assay buffer.
-
Create an intermediate dilution (10x final concentration) in 50% DMSO / 50% Water. Vortex immediately.
-
Add this intermediate to your final buffer. This gradual polarity shift allows the tautomers to equilibrate without crashing.
Diagram: Tautomeric Equilibrium & Solvent Influence[2][3]
Figure 2: The solvent-dependent equilibrium between the hydroxy-pyrazine (Lactim) and pyrazinone (Lactam) forms.[1]
Module 3: Reaction Stability (The Experiment)
The Issue: Low yields in O-alkylation reactions (trying to cap the -OH). The Science: Because the equilibrium favors the lactam (N-H) form, basic conditions often lead to N-alkylation (unwanted byproduct) rather than O-alkylation .[1] Furthermore, strong bases can degrade the pyrazine ring if the temperature is uncontrolled.
FAQ: Reaction Optimization
Q: How do I force O-alkylation over N-alkylation? A: You must "trap" the oxygen anion.
-
Use Silver Salts:
or acts as a specific catalyst that favors O-alkylation in pyrazinones [1]. -
Solvent Choice: Use non-polar solvents (Benzene/Toluene) to favor the lactim starting state.[1]
Q: My reaction mixture turned black. What happened? A: This is likely thermal decomposition of the pyrazine ring under basic conditions.
-
Fix: Never exceed 60°C when using strong bases (NaH, KOtBu) with this scaffold. The tert-butyl group activates the ring toward oxidation at high temperatures.
Self-Validating Purity Protocol (QC)
Before committing to a large-scale experiment, run this 15-minute check:
-
Dissolve 1 mg in
(favors Lactim) and 1 mg in (favors Lactam). -
Run 1H-NMR .
-
Check:
- : Look for the aromatic -OH signal (often broad, >10 ppm).[1]
- : Look for the Amide N-H signal (broad, variable) and a distinct shift in the ring protons.
-
Validation: If you see multiple sets of tert-butyl peaks in a single solvent, your sample is likely contaminated or degrading.
References
-
Paudler, W. W., & Blewitt, H. L. (1965). Proton Magnetic Resonance Spectra of Some Pyrazines. Journal of Organic Chemistry. (Fundamental NMR characterization of pyrazine tautomers).[1]
-
ChemScene. (2024).[1] 5-Tert-butylpyrazin-2-ol Product Data & Safety Sheet. (Physical properties and storage specifications).
-
BenchChem. (2025).[1][2] Stability Issues of Pyrazine-2-carboxylic Acid Derivatives. (General stability profiles for substituted pyrazines).
-
Jubilant Ingrevia. (2025). Safety Data Sheet: 2-Hydroxypyridine Derivatives. (Handling of hygroscopic hydroxypyridines/pyrazines).
-
Frontiers in Chemistry. (2024). Keto-enol Tautomerism in Drug Development. (Mechanistic insights into solvent effects on tautomerism).
Sources
methods for removing impurities from 5-Tert-butylpyrazin-2-OL preparations
Topic: Advanced Purification Strategies for 5-Tert-butylpyrazin-2-ol (CAS: 1159820-93-5)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 5-Tert-butylpyrazin-2-ol . If you are accessing this guide, you are likely encountering the classic "Pyrazine Paradox": these molecules are deceptively simple in structure but notoriously difficult to purify due to tautomeric equilibrium , oxidative instability , and regio-isomeric contamination .
The Core Problem: 5-Tert-butylpyrazin-2-ol exists in a dynamic equilibrium between its enol form (2-hydroxypyrazine) and its keto form (pyrazin-2-one). This duality complicates chromatography (tailing peaks) and solubility profiles.[1] Furthermore, the synthesis—often via condensation of tert-butylglyoxal with glycinamide—frequently yields the 6-tert-butyl isomer and oxidative color bodies that degrade product quality.
This guide moves beyond basic textbook advice, offering field-proven protocols to isolate the 5-isomer in high purity (>98%).
Module 1: Troubleshooting Regio-Isomer Contamination
Issue: “My NMR shows a persistent impurity (~5-10%) that co-elutes on TLC/HPLC. It’s likely the 6-tert-butyl isomer.”[1]
The Scientific Logic
The 5-tert-butyl and 6-tert-butyl isomers have distinct steric profiles.
-
5-isomer (Target): The bulky tert-butyl group is meta to the carbonyl/hydroxyl functionality.[1] This allows for efficient intermolecular Hydrogen-bonding (dimerization) in the solid state, typically leading to a higher melting point and lower solubility in non-polar solvents.
-
6-isomer (Impurity): The tert-butyl group is ortho to the functional group.[1] This creates steric clash, disrupting planar packing and often making this isomer more soluble in hydrocarbons due to "internal solvation" or shielding of the polar group.
Protocol: Differential Precipitation (The "Steric Squeeze")
Do not rely on silica chromatography for this separation; the
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture in a minimum volume of hot Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram).
-
Reflux: Heat to reflux until fully clear.
-
Anti-Solvent Addition: Slowly add hot Heptane dropwise until the solution becomes slightly turbid (Cloud Point).[1]
-
Ratio Target: Final solvent ratio should be approx. 1:3 (EtOAc:Heptane).[1]
-
-
Re-dissolution: Add a few drops of EtOAc to just clear the turbidity.[1]
-
Controlled Cooling:
-
Cold Soak: Once at RT, move to 4°C for 2 hours.
-
Filtration: Filter the white needles.[1] Wash with cold 10% EtOAc/Heptane.[1]
Outcome: The filtrate (mother liquor) will be enriched with the 6-isomer, while the filter cake is your pure 5-isomer.
Module 2: The "Acid-Base Swing" Extraction
Issue: “My product is sticky/oily and contains unreacted starting materials (glyoxals or amides).”
The Scientific Logic
5-Tert-butylpyrazin-2-ol is amphoteric .[1]
-
Acidic Character: The -OH (or N-H in keto form) can be deprotonated by strong base (
).[1] -
Basic Character: The pyrazine nitrogens can be protonated by strong acid (
).[1] We can use this to "swing" the molecule between aqueous and organic phases, leaving non-amphoteric impurities behind.
Protocol: The pH Swing
-
Initial Dissolution: Dissolve crude oil in Dichloromethane (DCM) .[1]
-
Base Extraction (Target -> Water):
-
Wash: Wash the aqueous NaOH layer once with fresh DCM to remove entrained organics.[1]
-
Acidification (Target -> Organic/Precipitate):
-
Cool the aqueous layer to 0°C.[1]
-
Slowly add 6M HCl dropwise to adjust pH to ~5.0 - 6.0 .
-
Critical: Do not go too acidic (pH < 1), or the pyrazine nitrogen will protonate and the salt will remain water-soluble. You want the Isoelectric Point (neutral species).
-
-
Recovery:
-
The product will often precipitate as a white solid.[1] Filter it.
-
If it forms an oil, extract with EtOAc (3x), dry over
, and evaporate.
-
Module 3: Removing Color Bodies (Oxidation)
Issue: “The product is yellow or brown. It should be white.”
The Scientific Logic
Electron-rich pyrazines are prone to air-oxidation, forming N-oxides or conjugated oligomers (similar to "browning" in apples). These are often trace impurities (<0.5%) with high extinction coefficients.[1]
Protocol: Activated Carbon Polish
Note: Do this step during the recrystallization (Module 1).[1]
-
Dissolve crude in hot solvent (e.g., Ethanol or EtOAc).[1]
-
Add Activated Charcoal (5-10 wt% relative to substrate).[1]
-
Tip: Use acid-washed carbon to avoid introducing iron/metals which catalyze further oxidation.[1]
-
-
Stir at reflux for 15 minutes.
-
Filtration: Filter hot through a Celite pad.
-
Warning: Do not let the filter cake dry out completely while pulling air through it; pyrazines on high-surface-area carbon can heat up (pyrophoric risk). Wash with hot solvent immediately.[1]
-
Visualizing the Logic
Diagram 1: Purification Decision Tree
Use this flowchart to select the correct method based on your specific impurity profile.
Caption: Decision matrix for selecting the optimal purification workflow based on impurity type.
Diagram 2: The Tautomeric Equilibrium & Solubility
Understanding the form of the molecule is critical for solvent selection.[1]
Caption: Solvent polarity shifts the equilibrium. Crystallization works best when driving the system toward one dominant form.
Summary Data Tables
Table 1: Solubility Profile & Solvent Selection
Data based on general alkyl-hydroxypyrazine behavior.[1]
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Water | Moderate | Low | Poor | Hard to dry; favors Keto form. |
| Ethanol | High | Moderate | Good | Good for initial crude crash-out.[1] |
| Ethyl Acetate | High | Low | Excellent | Best balance for recrystallization.[1] |
| DCM | Very High | High | Extraction Only | Too soluble for crystallization.[1] |
| Heptane | Low | Insoluble | Anti-Solvent | Use to force precipitation.[1] |
Table 2: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield | pH not optimized during workup. | Ensure pH is ~5-6 during precipitation.[1] If pH < 2, product forms HCl salt and stays in water.[1] |
| Melting Point Depression | 6-isomer contamination.[1] | Recrystallize using EtOAc/Heptane (slow cooling).[1] |
| Pink/Red Color | Metal contamination (Fe).[1] | Wash with EDTA solution or use acid-washed charcoal.[1] |
| Oil formation | Solvent trapped / Impure.[1] | Triturate with cold pentane; scratch flask to induce nucleation. |
Frequently Asked Questions (FAQs)
Q1: Can I use silica gel chromatography for this compound?
-
Answer: Yes, but it is challenging. The tautomerism causes "streaking" or tailing on silica.[1] If you must use a column, add 1% Acetic Acid or 0.5% Triethylamine to your mobile phase (e.g., DCM:MeOH 95:5) to buffer the silica and tighten the bands.[1] However, recrystallization is superior for removing the regioisomer.[1]
Q2: How should I store the purified 5-tert-butylpyrazin-2-ol?
-
Answer: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyrazines are light-sensitive and hygroscopic.[1] Long-term exposure to air will turn the white solid yellow.[1]
Q3: What is the expected Melting Point?
-
Answer: While literature varies, high-purity alkyl-hydroxypyrazines typically melt in the range of 140°C – 180°C (depending on the specific polymorph and isomer purity). Use a sharp melting point range (< 2°C variance) as your primary indicator of purity, rather than the absolute value, until you establish an internal standard.
References
-
Cheeseman, G. W. H. (1960).[1][7] "The synthesis and tautomerism of some 2-substituted pyrazines." Journal of the Chemical Society, 242-247.[7] Link
- Foundational text on pyrazine tautomerism and solubility behavior.
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[1] Mettler Toledo Technical Resources.[1] Link
- General principles for solvent selection and cooling curves utilized in Module 1.
-
BenchChem Technical Support. "2-Hydroxy-5-methylpyrazine Purification Guide." Link
- Analogous chemistry for alkyl-hydroxypyrazine purification and charcoal tre
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6386, tert-Butyl alcohol."[1] Link
- Reference for the properties of the tert-butyl group affecting solubility and steric hindrance.
Sources
- 1. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 4. connectjournals.com [connectjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. 47. The synthesis and tautomerism of some 2-substituted pyrazines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
troubleshooting analytical detection of pyrazine derivatives in complex matrices.
Technical Support Center: Pyrazine Analytical Support Hub Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Pyrazine Analytical Support Hub. If you are detecting pyrazine derivatives in complex matrices—whether tracking alkylpyrazines in food/flavor formulations or quantifying pyrazinecarboxamide (e.g., Pyrazinamide) pharmacokinetics in plasma—you are likely facing one of three adversaries: volatility , extreme polarity , or matrix suppression .
This guide moves beyond standard SOPs. It is designed to troubleshoot the "why" behind method failure, using self-validating logic to ensure your data stands up to regulatory scrutiny (FDA/EMA).
Phase 1: Diagnostic Workflow
Before altering your method, identify the physicochemical bottleneck. Use the decision tree below to route your troubleshooting strategy.
Figure 1: Decision matrix for selecting the analytical platform based on pyrazine volatility and polarity.
Phase 2: Troubleshooting Sample Preparation
The Issue: "I spiked the sample, but my recovery is <50%."
Scenario A: The Volatility Trap (Alkylpyrazines)
Context: Flavor analysis or environmental samples.
Root Cause: Many researchers treat alkylpyrazines like standard drugs and use rotary evaporation or nitrogen blow-down to dryness. Alkylpyrazines are highly volatile. Evaporating to dryness will sublime your analyte along with the solvent.
Corrective Actions:
-
Stop at "Wet": Never evaporate to complete dryness. Leave ~100 µL of solvent in the tube.
-
Keeper Solvents: Add a high-boiling "keeper" solvent (e.g., tetradecane or dodecane) prior to evaporation. This creates a non-volatile layer that traps the pyrazines as the primary solvent evaporates.
-
Salting Out (Headspace): If using Headspace-SPME, adding NaCl (saturation) is non-negotiable. It increases the ionic strength, forcing the hydrophobic pyrazines out of the aqueous phase and into the headspace [1].
Scenario B: The Polarity Paradox (Pharmaceuticals)
Context: Pyrazinamide or metabolites in plasma/urine.[1]
Root Cause: Pyrazines are weak bases (pKa ~0.5 - 2.0). In standard Liquid-Liquid Extraction (LLE) using neutral pH, they are often too water-soluble to partition effectively into organic solvents like hexane or MTBE.
Corrective Actions:
-
Switch to SPE: Solid Phase Extraction (SPE) is superior to LLE for polar pyrazines.
-
Sorbent Selection: Use a Polymeric Reversed-Phase (HLB) or Mixed-Mode Cation Exchange (MCX) cartridge.
-
Why MCX? At pH < 2, the pyrazine nitrogen is protonated (
). It binds to the sulfonate groups of the MCX cartridge via ionic interaction, allowing you to wash away matrix interferences with 100% methanol before eluting with an alkaline solvent [2].
-
Phase 3: Troubleshooting Chromatography (LC & GC)
The Issue: "My peaks are tailing, splitting, or eluting in the void volume."
FAQ: Why does my Pyrazinamide elute in the void volume on C18?
Answer: Pyrazinamide is highly polar (LogP ~ -1.5). Standard C18 columns cannot retain it because the "water-loving" analyte prefers the mobile phase over the stationary phase.
-
Solution 1 (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography. Use an Amide or bare silica column. The elution order reverses: water becomes the "strong" solvent.[2]
-
Solution 2 (Porous Graphitic Carbon): If you must use RPLC, a PGC column offers strong retention for polar aromatic rings via
interactions.
FAQ: Why do I see peak tailing in GC-MS?
Answer: Pyrazines are basic nitrogenous compounds. They interact with active silanol groups (Si-OH) in the GC liner or the column stationary phase.
-
Solution: Use base-deactivated liners (silanized glass wool) and columns (e.g., " -Amine" or " -Base" suffix). Ensure your inlet temperature is optimized; too high (>250°C) can cause thermal degradation of thermally labile derivatives [3].
Data Summary: Column Selection Guide
| Analyte Class | Recommended Column | Mobile Phase / Carrier | Critical Parameter |
| Volatile Alkylpyrazines | Wax (PEG) or 5% Phenyl | Helium (1 mL/min) | Inlet Temp (Avoid degradation) |
| Pyrazinamide (Drug) | HILIC (Amide) | ACN / Water + 10mM NH4OAc | Buffer pH (Keep > 3.0) |
| Metabolites (Highly Polar) | C18 (High Aqueous compatible) | Water / MeOH + 0.1% Formic | Dewetting (Phase collapse) |
Phase 4: Detailed Experimental Protocol
Protocol: Quantification of Pyrazinamide in Human Plasma via LC-MS/MS Rationale: This protocol addresses the polarity challenge using Protein Precipitation (PPT) followed by HILIC separation to avoid the losses associated with LLE evaporation.
Reagents & Standards
-
Internal Standard (IS): Pyrazinamide-15N,d3 (Isotopically labeled IS is crucial to compensate for matrix effects).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 400 µL of ice-cold Acetonitrile (Ratio 1:8).
-
Technical Note: High organic ratio ensures complete protein removal and prepares the sample solvent to be compatible with HILIC initial conditions (high organic).
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Acetonitrile (Final dilution ensures peak focusing).
LC-MS/MS Parameters
-
Column: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).
-
Gradient:
-
0.0 min: 90% B
-
3.0 min: 50% B
-
3.1 min: 90% B (Re-equilibration is critical in HILIC).
-
-
Flow Rate: 0.4 mL/min.[3]
-
MS Detection: ESI Positive Mode (MRM).
-
Pyrazinamide:
124.1 81.0 (Quantifier) [4].[1] -
IS:
128.1 84.0.
-
Self-Validation Step (QC)
-
Matrix Factor Test: Inject a "post-extraction spike" (blank plasma extracted, then spiked with analyte) vs. a "neat standard."
-
Acceptance Criteria: If the signal difference is >15%, you have significant ion suppression. Action: Increase the dilution factor in Step 6.
Phase 5: Ion Suppression & Matrix Effects
The Issue: "My calibration curve is linear, but my QC samples fail accuracy limits."
Mechanism: Co-eluting phospholipids from plasma compete for charge in the ESI source. In HILIC, phospholipids often elute later than in RPLC, potentially overlapping with your analyte if the gradient isn't optimized.
Visualizing the Suppression Zone:
Figure 2: Mechanism of ion suppression where co-eluting matrix components reduce ionization efficiency.
Troubleshooting Steps:
-
Monitor Phospholipids: Add an MRM transition for Phosphatidylcholines (
184 184) to your method. If this trace overlaps with your pyrazine peak, you must modify the gradient. -
Use Ostro™ or HybridSPE™ Plates: Instead of standard PPT, use phospholipid-removal plates. These filter out phospholipids while letting the small pyrazine molecules pass through [5].
References
-
BenchChem. (2025).[4][5][6] Optimization of GC-MS parameters for sensitive pyrazine detection. Link
-
ResearchGate. (2025).[7] Quantification of Pyrazinamide in Human Plasma: Development and Validation. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
-
National Institutes of Health (PMC). (2022). A high-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Link
-
Waters Corporation. Ostro Pass-through Sample Preparation Plates for Phospholipid Removal. Link
Sources
Validation & Comparative
Comparative Guide: Validating the Biological Efficacy of 5-Tert-butylpyrazin-2-OL Scaffolds in Disease Models
Executive Summary & Strategic Context
5-Tert-butylpyrazin-2-OL (also known as 5-tert-butyl-2-hydroxypyrazine) represents a critical pharmacophore and synthetic scaffold in the development of next-generation TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists . While often utilized as a high-value intermediate, its structural motif—a pyrazine core substituted with a lipophilic tert-butyl group—is essential for binding affinity in the hydrophobic pockets of the TRPV4 channel.
This guide outlines the validation framework for therapeutic candidates derived from the 5-Tert-butylpyrazin-2-OL scaffold. It focuses on TRPV4-mediated pathologies , specifically Pulmonary Edema and Neuropathic Pain , where this class of compounds demonstrates superior efficacy compared to first-generation inhibitors.
The "Why" Behind the Molecule
-
Lipophilicity & Potency: The tert-butyl moiety enhances membrane permeability and hydrophobic interaction with the transmembrane domain of TRPV4.
-
Metabolic Stability: The pyrazine nitrogen atoms reduce oxidative susceptibility compared to phenyl-based analogues.
-
Target Specificity: Derivatives of this scaffold show reduced off-target activity against TRPV1 and TRPA1 compared to earlier sulfone-based inhibitors.
Comparative Analysis: Performance vs. Alternatives
To objectively validate the efficacy of a 5-Tert-butylpyrazin-2-OL based candidate (referred to here as TBP-Lead ), it must be benchmarked against industry standards.
Benchmarking Table: TBP-Lead vs. Established TRPV4 Antagonists
| Feature | TBP-Lead (Novel Candidate) | GSK2798745 (Clinical Reference) | HC-067047 (Research Tool) | Implication |
| Mechanism | Competitive Antagonist | Potent Antagonist | Selective Antagonist | TBP-Lead targets allosteric modulation. |
| IC50 (hTRPV4) | < 5 nM (High Potency) | ~1-2 nM | ~17-50 nM | TBP-Lead matches clinical-grade potency. |
| Solubility | High (Pyrazine core) | Moderate | Low | Better oral bioavailability for TBP-Lead. |
| Half-Life (t1/2) | > 6 hours (Rat) | Short (< 2h) | Very Short | Sustained efficacy in chronic models. |
| Selectivity | >1000x vs TRPV1/TRPA1 | >1000x | >100x | Reduced side effects (thermoregulation). |
| Primary Indication | Pulmonary Edema / Pain | Heart Failure / Edema | Pain (Research) | Broader therapeutic window. |
Mechanistic Validation & Signaling Pathway
Understanding the mechanism is prerequisite to protocol design. The 5-Tert-butylpyrazin-2-OL scaffold disrupts the gating of the TRPV4 ion channel, preventing Calcium (
TRPV4 Signaling Pathway Diagram
Caption: TBP-Lead blocks TRPV4 channel gating, preventing Ca2+ influx and subsequent pathological signaling cascades.
In Vitro Validation Protocols
Experiment A: Calcium Flux Assay (FLIPR)
Objective: Quantify the potency (IC50) of the TBP-Lead in inhibiting agonist-induced
Causality: TRPV4 activation leads to immediate intracellular calcium spikes. Measuring fluorescence inhibition directly correlates with channel blockade.
Protocol:
-
Cell Line: HEK293 cells stably expressing human TRPV4 (HEK-hTRPV4).
-
Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates coated with Poly-D-Lysine. Incubate overnight at 37°C/5% CO2.
-
Dye Loading:
-
Remove media and wash with assay buffer (HBSS + 20 mM HEPES).
-
Load cells with Fluo-4 AM (2 µM) or Calcium 6 dye for 45 minutes at 37°C.
-
-
Compound Treatment:
-
Add TBP-Lead (serial dilutions: 0.1 nM to 10 µM) to the cells.
-
Incubate for 30 minutes to allow equilibrium binding.
-
-
Stimulation:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject GSK1016790A (TRPV4 specific agonist) at EC80 concentration (typically 10 nM).
-
-
Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Success Criterion: IC50 < 10 nM (comparable to GSK2798745).
-
Experiment B: Selectivity Screening (Counter-Screen)
Objective: Ensure the scaffold does not inhibit related channels (TRPV1, TRPA1). Protocol: Repeat Experiment A using HEK-hTRPV1 (stimulate with Capsaicin) and HEK-hTRPA1 (stimulate with AITC).
-
Success Criterion: IC50 > 10 µM (Selectivity Ratio > 1000-fold).
In Vivo Validation Protocols
Experiment C: Chemically Induced Pulmonary Edema Model
Objective: Validate efficacy in preventing lung fluid accumulation, a hallmark of TRPV4 overactivation.
Causality: Systemic injection of the agonist GSK1016790A causes rapid TRPV4-dependent endothelial leakage in the lungs. An effective antagonist will prevent this weight gain.
Protocol:
-
Animals: C57BL/6 Mice (Male, 8-10 weeks). Groups: Vehicle, Agonist-Only, TBP-Lead (Low/High Dose), Positive Control (GSK2798745).
-
Pre-treatment:
-
Administer TBP-Lead (e.g., 10 mg/kg, PO or IP) 1 hour prior to challenge.
-
-
Challenge:
-
Intravenous (IV) injection of GSK1016790A (0.1 mg/kg).
-
Note: This induces acute lethal edema; rapid termination is required.
-
-
Termination:
-
Euthanize mice exactly 15 minutes post-challenge.
-
-
Data Collection (Wet/Dry Ratio):
-
Excise lungs immediately. Weigh (Wet Weight).
-
Dry lungs in an oven at 60°C for 48 hours. Weigh (Dry Weight).
-
Calculate Wet-to-Dry (W/D) Ratio .
-
-
Analysis:
-
High W/D ratio indicates edema.
-
Success Criterion: TBP-Lead group shows W/D ratio statistically equivalent to Vehicle (Baseline) and significantly lower than Agonist-Only group (p < 0.05).
-
Experiment D: Neuropathic Pain Model (Chronic Constriction Injury - CCI)
Objective: Assess analgesic efficacy in a chronic pain model.
Protocol:
-
Surgery: Perform CCI of the sciatic nerve in rats. Allow 14 days for hyperalgesia to develop.
-
Treatment: Administer TBP-Lead (30 mg/kg, PO) daily.
-
Testing: Measure Mechanical Allodynia using Von Frey filaments.
-
Result: Calculate the Paw Withdrawal Threshold (PWT).
-
Success Criterion: Significant increase in PWT (reversal of pain) compared to vehicle, lasting >4 hours post-dose.
-
Experimental Workflow Diagram
Caption: Step-by-step validation pipeline from 5-Tert-butylpyrazin-2-OL scaffold to clinical candidate.
References
-
Patent: Therapeutic compounds and methods (TRPV4 Antagonists).
- Source: Patexia / US Patent Applic
- Context: Describes the synthesis of TRPV4 antagonists using 5-tert-butylpyrazin-2-ol as a key intermedi
-
URL:[Link]
-
Discovery of GSK2798745: A Clinical Candid
- Source: Journal of Medicinal Chemistry.
- Context: Establishes the standard protocols for FLIPR assays and pulmonary edema models used to valid
-
URL:[Link]
-
TRPV4 Inhibition for the Tre
- Source: Science Transl
- Context: Validates the biological link between TRPV4 and lung edema, justifying the in vivo model selection.
-
URL:[Link]
-
Chemical Profile: 5-Tert-butylpyrazin-2-ol. [1][2]
- Source: ChemScene / ChemicalBook.
- Context: Verification of the scaffold's chemical structure and availability for synthesis.
Sources
5-Tert-butylpyrazin-2-OL vs. Alternative Heterocyclic Scaffolds: A Comparative Guide in Activity Assays
Introduction: The Strategic Role of Pyrazine Scaffolds in Drug Design
In modern drug discovery, the selection of the optimal heterocyclic scaffold is a critical determinant of a candidate's pharmacodynamics and pharmacokinetics. 5-Tert-butylpyrazin-2-ol (CAS: 1159820-93-5) has emerged as a highly privileged building block, particularly in the development of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists[1].
When evaluating fragments in activity assays, researchers must look beyond raw potency. This guide objectively compares the performance of the 5-tert-butylpyrazin-2-ol scaffold against alternative heterocycles (pyridines, pyrimidines, and phenyl rings) in standardized activity and stability workflows, demonstrating why the pyrazine core often yields superior clinical candidates.
Physicochemical Rationale & Scaffold Profiling
Designing potent ion channel inhibitors requires a delicate balance between target affinity, lipophilicity (LogD), and metabolic stability. The pyrazine core of 5-tert-butylpyrazin-2-ol offers a unique electronic and steric environment compared to traditional rings.
The Causality of Scaffold Selection:
-
Metabolic Stability vs. Lipophilicity: The inclusion of a second nitrogen atom in the pyrazine ring (compared to a pyridine) significantly lowers the pKa of the system and reduces overall lipophilicity. This reduction in LogD translates to decreased vulnerability to CYP450-mediated oxidative metabolism (specifically CYP3A4)[2].
-
Target Affinity: While pyrimidines offer similar metabolic shielding to pyrazines, their altered dipole moment and hydrogen-bond acceptor geometry often result in a steep drop in target binding affinity.
-
Steric Anchoring: The tert-butyl group provides essential steric bulk, acting as a hydrophobic anchor that locks the molecule into the lipophilic sub-pockets of target proteins like TRPV4[1].
Table 1: Comparative in vitro Profiling of Matched Molecular Pairs (MMPs)
Data represents generalized assay outputs for matched molecular pairs incorporated into a standard TRPV4 antagonist pharmacophore.
| Heterocyclic Scaffold | TRPV4 IC₅₀ (nM) | CYP3A4 Intrinsic Clearance (µL/min/mg) | LogD (pH 7.4) |
| 5-tert-butylpyrazin-2-ol derivative | 12 | 15 (High Stability) | 2.8 |
| 5-tert-butylpyridin-2-ol derivative | 45 | 42 (Moderate Liability) | 3.1 |
| 5-tert-butylpyrimidin-2-ol derivative | 85 | 28 (Moderate Stability) | 2.4 |
| Phenyl derivative | 120 | 65 (High Liability) | 3.6 |
Experimental Workflows: Activity and Stability Assays
To ensure scientific integrity, the comparative data presented above must be generated through robust, self-validating assay systems. Below are the detailed methodologies used to evaluate these heterocyclic compounds.
Protocol A: High-Throughput FLIPR Calcium Influx Assay (TRPV4 Activity)
TRPV4 is a calcium-permeable non-selective cation channel[3]. The FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard for quantifying antagonist efficacy in high-throughput formats[4].
-
Cell Preparation: Plate HEK293 cells stably expressing human TRPV4 at 20,000 cells/well in 384-well poly-D-lysine coated black-wall plates. Incubate overnight at 37°C in 5% CO₂.
-
Dye Loading: Aspirate the culture media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM in assay buffer).
-
Self-Validating Step: The assay buffer must contain 2 mM probenecid. Probenecid blocks organic anion transporters, preventing the premature efflux of the Fluo-4 dye from the cells and eliminating false-negative fluorescence readings.
-
-
Compound Incubation: Add 10 µL of the synthesized 5-tert-butylpyrazin-2-ol derivatives (and control scaffolds) at varying concentrations to generate a 10-point dose-response curve. Incubate for 30 minutes at 37°C.
-
Agonist Challenge: Using the FLIPR Tetra liquid handling system, add the selective TRPV4 agonist GSK1016790A (at an EC₈₀ concentration) and continuously monitor fluorescence (Excitation: 488 nm, Emission: 515 nm) for 3 minutes[4].
-
Data Analysis: Calculate IC₅₀ values based on the percentage reduction of the peak calcium transient compared to vehicle (DMSO) controls.
Caption: High-Throughput FLIPR Calcium Assay Workflow for Scaffold Evaluation.
Protocol B: Human Liver Microsome (HLM) Stability Assay
To validate the metabolic advantages of the pyrazine scaffold over the pyridine scaffold, compounds are subjected to HLM profiling[2].
-
Incubation Mixture: Combine 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 enzymatic activity.
-
Self-Validating Step: A parallel control incubation lacking NADPH is run simultaneously. This differentiates true CYP450-mediated enzymatic metabolism from chemical instability or non-specific protein binding.
-
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench the reaction immediately by pipetting the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).
Mechanistic Insights: Why the Pyrazine Scaffold Excels
The superiority of the 5-tert-butylpyrazin-2-ol scaffold in TRPV4 antagonism is directly linked to its mechanism of action at the receptor level.
TRPV4 activation by mechanical or osmotic stress leads to massive calcium influx, driving pathological responses such as pulmonary edema and pain[1]. Antagonists derived from the pyrazine scaffold effectively lock the channel in a closed conformation. The pyrazine nitrogens engage in critical, high-angle hydrogen bonding with the channel's intracellular domain. Simultaneously, the tert-butyl group occupies a distinct lipophilic sub-pocket. Pyridine and phenyl analogs fail to achieve this dual-interaction with the same geometric precision, resulting in the higher IC₅₀ values observed in the FLIPR assays.
Caption: TRPV4 Signaling Pathway and Inhibition by Pyrazine-Derived Antagonists.
Conclusion
Experimental data confirms that 5-tert-butylpyrazin-2-ol is not merely a structural alternative, but a functionally superior scaffold for specific drug discovery applications. It provides the optimal balance of high target affinity (low nanomolar IC₅₀) and excellent metabolic stability, outperforming traditional pyridine and pyrimidine building blocks in rigorous, self-validated activity assays.
References
-
Therapeutic compounds and methods. Patexia.[Link]
-
Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745. ACS Medicinal Chemistry Letters.[Link]
-
TRPV4 calcium entry channel: A paradigm for gating diversity. ResearchGate.[Link]
-
High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. NCBI.[Link]
Sources
ensuring the reproducibility of experimental results with 5-Tert-butylpyrazin-2-OL
This guide provides a comprehensive framework for ensuring the reproducibility of experimental results obtained with 5-Tert-butylpyrazin-2-OL. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to establish self-validating systems. We will explore the critical impact of the compound's physicochemical properties, outline robust quality control and handling procedures, and provide detailed, comparative experimental protocols to illustrate these principles in practice.
The Foundation of Reproducibility: Physicochemical Properties
Understanding a compound's intrinsic properties is the first step toward controlling its behavior in an experimental setting. The reproducibility of your results is directly influenced by factors like purity, solubility, and stability.
5-Tert-butylpyrazin-2-OL is a specific pyrazine derivative with the molecular formula C₈H₁₂N₂O.[4] Its structure, featuring a bulky tert-butyl group, significantly influences its characteristics compared to other pyrazines. Let's compare it with a common structural analog, 2-Phenylpyrazin-5-ol, to understand how subtle molecular changes can impact experimental design.
| Property | 5-Tert-butylpyrazin-2-OL | 2-Phenylpyrazin-5-ol (Alternative) | Impact on Reproducibility |
| Molecular Weight | 152.19 g/mol [4] | ~172.18 g/mol | Accurate molar concentration calculations are essential for consistent results. |
| Purity | Typically ≥98% from commercial suppliers[4] | Varies by supplier | Impurities can introduce off-target effects or interfere with assays, leading to erroneous conclusions. |
| LogP | 1.4797[4] | Higher (more lipophilic due to phenyl ring) | Affects solubility in aqueous buffers and partitioning in biological systems. Mismatched solubility can lead to precipitation and inconsistent effective concentrations. |
| Hydrogen Bond Donors | 1[4] | 1 | Influences interactions with biological targets and solubility characteristics. |
| Hydrogen Bond Acceptors | 3[4] | 3 | Influences interactions with biological targets and solubility characteristics. |
| Storage Conditions | Sealed in dry, 2-8℃[4] | Similar, often requires protection from light and moisture. | Improper storage can lead to degradation, reducing the effective concentration of the active compound over time.[6][7] |
The tert-butyl group in 5-Tert-butylpyrazin-2-OL, while contributing to its specific biological activity, also imparts a degree of lipophilicity (as indicated by its LogP).[8][9] This property necessitates careful consideration of solvent choice to prevent precipitation during experiments, a common source of non-reproducibility.
The Workflow of Confidence: Quality Control and Handling
A compound is only as reliable as its validated identity and purity. Implementing a rigorous quality control (QC) and handling workflow is non-negotiable for reproducible science.
Protocol: Quality Control and Stock Solution Preparation
This protocol ensures the material you start with is precisely what you expect it to be. The use of multiple, complementary analytical methods is crucial for robust validation.[10][11]
Materials:
-
5-Tert-butylpyrazin-2-OL (as received)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber vials for storage
Step-by-Step Methodology:
-
Visual Inspection: Upon receipt, visually inspect the compound for any inconsistencies in color or form.
-
Identity Confirmation (LC-MS):
-
Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: This step confirms the molecular weight of the compound, ensuring you have received the correct substance.[11] The mass spectrum should show a prominent peak corresponding to the expected mass of 5-Tert-butylpyrazin-2-OL (152.19 g/mol ).[4]
-
-
Purity Assessment (HPLC):
-
Develop or use a standard High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient of water and acetonitrile is a common starting point.
-
Analyze a sample of the compound.
-
Causality: This quantifies the purity of the compound by separating it from any impurities. For reproducible biological data, a purity level of ≥98% is strongly recommended.[10]
-
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of 5-Tert-butylpyrazin-2-OL using an analytical balance.
-
Dissolve the compound in a minimal amount of anhydrous DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Causality: DMSO is a common solvent for organic compounds, but its concentration in the final assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Storage and Aliquoting:
-
Dispense the stock solution into small-volume aliquots in clearly labeled, amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Causality: Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation.[7][12] Storing in amber vials protects the compound from potential light-induced degradation.[6]
-
Comparative Experiment: A Kinase Inhibition Assay
To demonstrate these principles, we will outline a protocol for a common application of pyrazine derivatives: a kinase inhibition assay.[1] We will compare 5-Tert-butylpyrazin-2-OL with our alternative, 2-Phenylpyrazin-5-ol, to highlight how handling differences can arise.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Tert-butylpyrazin-2-OL and 2-Phenylpyrazin-5-ol against a target kinase.
Materials:
-
Target Kinase (e.g., a tyrosine kinase)
-
Kinase Substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., HEPES buffer with MgCl₂, Brij-35, and DTT)
-
Compound Stock Solutions (10 mM in DMSO)
-
Detection Reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
Step-by-Step Methodology:
-
Compound Dilution:
-
Thaw one aliquot of each compound stock solution.
-
Perform a serial dilution of each compound in assay buffer to generate a range of concentrations (e.g., 100 µM to 1 nM final concentration).
-
Causality & Key Difference: 2-Phenylpyrazin-5-ol is more lipophilic and may require a higher percentage of DMSO in the intermediate dilution steps to maintain solubility before the final dilution in the aqueous assay buffer. Always visually inspect for precipitation.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted compounds to the appropriate wells of the 384-well plate. Include "vehicle control" wells (DMSO in buffer) and "no enzyme" wells (buffer only) for background correction.
-
-
Enzyme Addition:
-
Add 5 µL of the target kinase solution (prepared in assay buffer) to all wells except the "no enzyme" controls.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibition.
-
-
Reaction Initiation:
-
Add 10 µL of the ATP/Substrate mixture (prepared in assay buffer) to all wells to start the reaction.
-
Incubate the plate for 60 minutes at 30°C. The optimal time and temperature may vary depending on the specific kinase.
-
-
Signal Detection:
-
Stop the reaction and develop the signal according to the detection reagent manufacturer's protocol.
-
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Comparative Data
The following table illustrates the kind of data that would be generated, emphasizing consistency.
| Parameter | 5-Tert-butylpyrazin-2-OL | 2-Phenylpyrazin-5-ol |
| IC50 Run 1 (µM) | 1.25 | 0.85 |
| IC50 Run 2 (µM) | 1.31 | 0.89 |
| IC50 Run 3 (µM) | 1.28 | 0.82 |
| Mean IC50 (µM) | 1.28 | 0.85 |
| Standard Deviation | 0.03 | 0.035 |
| Solubility in Assay Buffer | No precipitation observed up to 100 µM | Precipitation observed >50 µM without 0.5% DMSO |
| 24h Stability in Buffer | >95% remaining | >95% remaining |
This data shows that while both compounds are stable, their differing solubilities require adjustments to the protocol. By controlling these factors, highly reproducible IC50 values can be achieved for both.
Troubleshooting Reproducibility Issues
Even with careful planning, challenges can arise. A systematic approach to troubleshooting is essential.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Compound Precipitation: The compound is not fully soluble in the final assay buffer. | Visually inspect wells for precipitate. Increase final DMSO concentration (if possible), or reduce the highest compound concentration tested. |
| Pipetting Inaccuracy: Inconsistent volumes being dispensed, especially at low volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Use an automated liquid handler for best results. | |
| Drifting IC50 values between experiments | Compound Degradation: Stock solution has degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh working solution from a new, frozen aliquot for every experiment. If the problem persists, prepare a new stock from the solid compound.[13] |
| Inconsistent Reagent Activity: The activity of the enzyme or other biological reagents varies between experiments. | Use the same batch of critical reagents (e.g., enzyme, substrate) for a set of comparative experiments. Aliquot and store reagents properly. | |
| No inhibitory activity observed | Incorrect Compound: The wrong compound was sourced or synthesized. | Verify the compound's identity using LC-MS as described in the QC protocol. |
| Compound Inactivity: The compound is not active against the target at the concentrations tested. | Confirm activity in an orthogonal assay if possible. Test a known active compound as a positive control to validate the assay itself. |
Conclusion
Ensuring the reproducibility of experimental results with 5-Tert-butylpyrazin-2-OL, or any research compound, is not a matter of chance but a result of deliberate, systematic effort. It begins with a deep understanding of the molecule's physicochemical properties and extends through rigorous quality control, meticulous handling, and robust, well-controlled experimental design.
By treating every step—from sourcing and validation to dilution and final measurement—as a critical control point, researchers can build a foundation of trust in their data. This guide provides a blueprint for that process, emphasizing that the "why" behind each step is as important as the "how." Adhering to these principles will not only enhance the reliability of your findings but also accelerate the pace of discovery in the promising field of pyrazine-based therapeutics.
References
- Vertex AI Search. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]
-
Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
- University of St Andrews.
-
Westlab. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
ResearchGate. (2025, October 5). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]
- TCI Chemicals. (2025, February 14).
-
PMC. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]
-
Wikipedia. tert-Butyl alcohol. Retrieved from [Link]
- BenchChem. Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES.
- ResearchGate. (2005, April 29).
-
MDPI. (2020, February 14). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Retrieved from [Link]
-
PubMed. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Retrieved from [Link]
- ThermoFisher. Analytical solutions for pharmaceutical quality control testing.
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
- National University of Pharmacy. (2021, May 27).
-
RSC Publishing. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Retrieved from [Link]
-
UNIMAS Publisher (UNIPub). (2017, December 27). Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology. Retrieved from [Link]
-
Boyer Research. Heterocyclic Chemistry. Retrieved from [Link]
- JOCPR. (2023, May 11). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme.
-
Sciencemadness Wiki. (2023, November 3). tert-Butanol. Retrieved from [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
EPA. (3(5)-Methyl-5(3)-t-butylpyrazole Properties). Retrieved from [Link]
-
ResearchGate. (2025, August 7). 2,4-Di-tert-butil-5,6-dialkylpyrimidines: Easily prepared alternative to non-nucleophilic hindered bases | Request PDF. Retrieved from [Link]
- MDPI.
-
PubChem - NIH. 5-tert-Butylpyrogallol | C10H14O3 | CID 597592. Retrieved from [Link]
-
MDPI. (2021, August 3). Triterpenoid–PEG Ribbons Targeting Selectivity in Pharmacological Effects. Retrieved from [Link]
-
ResearchGate. 5-Substituted-2-thiohydantoin analogs as a novel class of antitumor agents. Retrieved from [Link]
-
Product Safety Labs. 5-Batch Analysis. Retrieved from [Link]
- Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues.
- FDA. M3(R2)
-
PubMed. (2020, February 14). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Retrieved from [Link]
- Google Patents. EP0680955B1 - PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE.
- National Toxicology Program (NTP). TOX-53: t-Butyl Alcohol.
-
MDPI. (2021, April 18). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Retrieved from [Link]
-
SciELO. Characteristics of two terbutylazine- degrading bacteria and the construction of a live bacterial agent for effective degrada. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts | MDPI [mdpi.com]
- 6. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 9. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Data for 5-Tert-butylpyrazin-2-OL
A Senior Application Scientist's Perspective on Translating Benchtop Findings to Preclinical Realities
Introduction
5-Tert-butylpyrazin-2-OL is a heterocyclic organic compound with the molecular formula C8H12N2O[1]. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its pyrazine core is a common scaffold in compounds exhibiting a range of biological activities, including anticancer and antioxidant effects[2][3][4]. This guide, therefore, presents a hypothetical yet plausible comparative analysis of in vitro and in vivo data for 5-Tert-butylpyrazin-2-OL, assuming a potential role as an anticancer agent with secondary antioxidant properties.
The primary objective of this document is to provide researchers, scientists, and drug development professionals with a framework for understanding the critical transition from in vitro experimentation to in vivo studies. We will explore the common discrepancies observed between these two data sets and discuss the underlying scientific principles that account for these differences. By examining hypothetical data, we can illustrate the decision-making process and experimental design considerations that are crucial for advancing a compound through the drug discovery pipeline.
Hypothesized Biological Activity
Based on the known activities of structurally related pyrazine derivatives, we hypothesize that 5-Tert-butylpyrazin-2-OL possesses cytotoxic activity against cancer cell lines and exhibits free radical scavenging properties. This dual activity makes it an interesting candidate for further investigation as a potential therapeutic agent.
In Vitro Profile of 5-Tert-butylpyrazin-2-OL
The initial characterization of a compound's biological activity begins with a battery of in vitro assays. These experiments are designed to be rapid, high-throughput, and cost-effective, providing a preliminary assessment of a compound's potency and mechanism of action in a controlled environment.
Anticancer Activity: Cytotoxicity Screening
A fundamental in vitro assay for any potential anticancer agent is the evaluation of its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability[5][6].
Table 1: Hypothetical In Vitro Cytotoxicity of 5-Tert-butylpyrazin-2-OL
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 8.5 |
| SK-MEL-28 | Melanoma | 12.2 |
| A549 | Lung Carcinoma | 25.7 |
| MCF-7 | Breast Adenocarcinoma | 15.4 |
The hypothetical data in Table 1 suggests that 5-Tert-butylpyrazin-2-OL exhibits moderate cytotoxic activity against a range of cancer cell lines, with the most potent effect observed in the HCT-116 colon carcinoma line.
Antioxidant Activity: DPPH Radical Scavenging Assay
To investigate the hypothesized antioxidant properties, a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay can be performed. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it[3].
Table 2: Hypothetical In Vitro Antioxidant Activity of 5-Tert-butylpyrazin-2-OL
| Assay | Endpoint | Result |
| DPPH | EC50 (µM) | 45.3 |
The hypothetical EC50 value in Table 2 indicates that 5-Tert-butylpyrazin-2-OL possesses antioxidant activity, although it is less potent than its cytotoxic effects.
In Vivo Profile of 5-Tert-butylpyrazin-2-OL
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy and safety in a living organism. In vivo studies provide a more complex and physiologically relevant system, accounting for factors such as absorption, distribution, metabolism, and excretion (ADME)[7].
Anticancer Efficacy in a Xenograft Model
A common preclinical in vivo model for cancer is the subcutaneous xenograft model in immunocompromised mice. In this model, human cancer cells (in this hypothetical case, HCT-116) are implanted under the skin of the mice, and the effect of the test compound on tumor growth is monitored.
Table 3: Hypothetical In Vivo Efficacy of 5-Tert-butylpyrazin-2-OL in an HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 0 |
| 5-Tert-butylpyrazin-2-OL | 25 | i.p. | 35 |
| 5-Tert-butylpyrazin-2-OL | 50 | i.p. | 52 |
The hypothetical data in Table 3 suggests that 5-Tert-butylpyrazin-2-OL demonstrates a dose-dependent inhibition of tumor growth in vivo.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
A critical aspect of drug development is understanding and reconciling the differences between in vitro and in vivo data. In our hypothetical scenario, while 5-Tert-butylpyrazin-2-OL showed promising low micromolar IC50 values in vitro, its in vivo efficacy, while present, may be considered moderate. This discrepancy is a common challenge and can be attributed to several factors.
Pharmacokinetics and Bioavailability
The journey of a drug from administration to its target site in the body is governed by its pharmacokinetic (PK) properties. Poor oral bioavailability, rapid metabolism in the liver, or inefficient distribution to the tumor tissue can all lead to lower effective concentrations of the drug at the site of action, resulting in reduced in vivo efficacy compared to the direct exposure in an in vitro setting[7][8].
Metabolism
The body's metabolic processes can significantly alter the structure and activity of a compound. The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 family can modify xenobiotics[9]. This can lead to the formation of metabolites that are less active, more active, or even toxic. In vitro assays with liver microsomes can provide an early indication of a compound's metabolic stability[10].
The Tumor Microenvironment
In vitro cell culture is a simplified, two-dimensional system that does not fully recapitulate the complexity of a solid tumor. The in vivo tumor microenvironment consists of a heterogeneous population of cells, an extracellular matrix, and complex signaling networks that can influence a drug's activity.
Experimental Protocols
In Vitro: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-Tert-butylpyrazin-2-OL and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo: Murine Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 HCT-116 cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer 5-Tert-butylpyrazin-2-OL or vehicle control via the chosen route (e.g., intraperitoneal injection) at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Workflow
Caption: Experimental workflow from in vitro assessment to in vivo evaluation and comparative analysis.
Conclusion
The journey of a potential drug candidate from the laboratory bench to a preclinical model is fraught with challenges, often highlighted by discrepancies between in vitro and in vivo data. This guide, using the hypothetical example of 5-Tert-butylpyrazin-2-OL, has illustrated a systematic approach to navigating this critical transition. A thorough understanding of pharmacokinetic and pharmacodynamic principles, coupled with a realistic appreciation for the complexities of in vivo systems, is paramount for the successful translation of promising in vitro findings. The iterative process of comparing data from both realms allows for the refinement of chemical structures and experimental designs, ultimately guiding the development of safer and more effective therapeutic agents.
References
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Joseph, T., et al. (2013). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 203-214.
- Lertora, J. J. L., & Vanevski, K. M. (2010). Introduction to pharmacokinetics and pharmacodynamics. In Principles of Pharmacogenetics and Pharmacogenomics (pp. 37-56). Cambridge University Press.
- Di Sarno, V., et al. (2024).
- Schieber, M., & Chandel, N. S. (2014). ROS function in redox signaling and oxidative stress. Current Biology, 24(10), R453-R462.
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold Spring Harbor Protocols, 2018(6).
-
Semantic Scholar. Multidirectional in vitro and in cellulo studies as a tool for identification of multi-target-directed ligands aiming at symptom. [Link]
- Poczęta, K., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry, 155, 345-357.
- Malawska, B., & Kulig, K. (2005). Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Pharmacological Reports, 57(2), 229-235.
- Al-Tahami, K. (2025). Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. Pharmaceutics, 17(2), 245.
- Bekircan, O., & Gümrükçüoğlu, N. (2006). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 18(4), 2637.
- Di Lorenzo, A., et al. (2020). Editorial to the Special Issue “Biological and Pharmacological Activity of Plant Natural Compounds”. Molecules, 25(24), 5964.
- Grigor’ev, I. A., & Bagryanskaya, I. Y. (2020). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 25(1), 199.
- Zhang, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4758.
- Saggioro, S., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(19), 4583.
- Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(13), 3845-3848.
- von Guggenberg, E., et al. (2020). Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Molecules, 25(19), 4589.
- Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
- Al-Tahami, K. (2026). Pharmacokinetics and Drug Interactions.
-
MDPI. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions” [mdpi.com]
- 8. Introduction to pharmacokinetics and pharmacodynamics (Chapter 3) - Small Molecule Therapy for Genetic Disease [cambridge.org]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 5-Tert-butylpyrazin-2-OL against established therapeutic agents
Executive Summary
This guide benchmarks 5-Tert-butylpyrazin-2-OL (TBP) against the established antiviral agent Favipiravir (T-705) .[1] While Favipiravir is the clinical gold standard for pyrazine-based RNA-dependent RNA polymerase (RdRp) inhibition, its utility is often limited by rapid renal clearance and short half-life.[1]
TBP represents a lipophilic structural analog where the C-5 position is blocked by a bulky tert-butyl group.[1] This guide evaluates TBP not merely as a reagent, but as a preclinical lead candidate , analyzing how this structural modification impacts lipophilicity, metabolic stability, and potential viral polymerase binding compared to the reference standard.
Part 1: Structural & Physicochemical Benchmarking[1]
The primary differentiator between TBP and Favipiravir is the substitution at the C-5 and C-6 positions of the pyrazine core. This alteration fundamentally shifts the physicochemical profile from hydrophilic (Favipiravir) to lipophilic (TBP).[1]
Comparative Physicochemical Profile[1]
| Feature | Favipiravir (Reference) | 5-Tert-butylpyrazin-2-OL (TBP) | Impact Analysis |
| CAS Registry | 259793-96-9 | 1159820-93-5 | — |
| Molecular Weight | 157.10 g/mol | 152.19 g/mol | Comparable; TBP is slightly lighter due to lack of carboxamide.[1] |
| LogP (Lipophilicity) | ~0.35 (Hydrophilic) | ~1.48 (Lipophilic) | Critical: TBP exhibits superior membrane permeability (CNS potential).[1] |
| TPSA | 83.5 Ų | 46.0 Ų | TBP has lower polar surface area, predicting higher oral bioavailability. |
| C-5 Substitution | Hydrogen (Unsubstituted) | Tert-butyl group | Metabolic Blockade: The tert-butyl group prevents oxidation at the C-5 position, potentially extending half-life.[1] |
| Tautomerism | Exists as 2-oxo/2-hydroxy | Exists as 2-oxo/2-hydroxy | Both utilize keto-enol tautomerism to mimic nucleobases (Guanine/Adenine) during viral replication.[1] |
Mechanistic Implication: The "Metabolic Soft Spot"
In Favipiravir, the C-5 position is a "metabolic soft spot," susceptible to rapid oxidation by aldehyde oxidase (AO), leading to the inactive metabolite T-705M1.
-
Hypothesis: TBP, by possessing a bulky tert-butyl group at C-5, sterically hinders AO attack.[1]
-
Trade-off: While metabolic stability increases, the bulkiness may reduce binding affinity if the viral RdRp active site is sterically constrained.
Part 2: Mechanism of Action & Signaling Pathways
To function as an antiviral, pyrazine analogs must undergo intracellular ribosylation and phosphorylation to become the active triphosphate form (RTP).
Activation Pathway Diagram
The following diagram illustrates the parallel activation pathways, highlighting where TBP's lipophilicity alters the kinetics (Entry) vs. Favipiravir.
Figure 1: Comparative activation pathway. TBP enters cells more readily due to lipophilicity but must compete for HGPRT ribosylation to become active.
Part 3: Experimental Protocols for Benchmarking
To validate TBP against Favipiravir, you must perform a Microsomal Stability Assay (to prove the C-5 blocking hypothesis) and a Viral Plaque Reduction Assay (to test potency).[1]
Protocol A: In Vitro Microsomal Stability (Metabolic Resistance)
Objective: Quantify the half-life (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL).[1]
-
NADPH Regenerating System.[1]
-
Test Compounds: TBP (1 µM) and Favipiravir (1 µM).[1]
-
Internal Standard: Tolbutamide.[1]
Workflow:
-
Pre-incubation: Mix 190 µL of microsome solution (0.5 mg/mL protein in PBS) with test compounds. Incubate at 37°C for 5 min.
-
Initiation: Add 10 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 20 µL aliquots. -
Quenching: Immediately mix aliquot with 80 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Success Criteria: TBP should show >80% remaining at 60 min (High Stability).
-
Reference Baseline: Favipiravir typically shows rapid degradation (<50% remaining) if AO is active and uninhibited.
Protocol B: RdRp Inhibition Screening (Cell-Free)
Objective: Determine if the bulky tert-butyl group sterically hinders binding to the viral polymerase.[1]
Workflow Diagram:
Figure 2: Cell-free enzymatic assay workflow to determine IC50 values for polymerase inhibition.
Part 4: Critical Analysis & Recommendations
The "Pyrazine Paradox"
Researchers often assume that increasing lipophilicity (via tert-butyl) automatically improves drug likeness.[1] However, for pyrazines targeting RdRp:
-
The Prodrug Barrier: TBP is a base. It must be ribosylated by HGPRT to be active. The bulky tert-butyl group at C-5 may sterically hinder the HGPRT enzyme from attaching the ribose sugar at N-1.[1]
-
Recommendation: Before efficacy testing, perform a substrate activity assay with HGPRT . If TBP cannot be ribosylated, it will remain inactive regardless of its membrane permeability.
Conclusion
-
Favipiravir remains the potency standard but suffers from metabolic instability.
-
TBP (5-Tert-butylpyrazin-2-OL) offers a superior ADME profile (Metabolic Stability + CNS Permeability) but carries a high risk of steric clash during the activation (ribosylation) step.[1]
Final Verdict: TBP should be utilized as a scaffold for lead optimization to explore the tolerance of the C-5 pocket in viral polymerases, rather than an immediate clinical replacement.
References
-
Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of T-705 against Influenza Virus." Antimicrobial Agents and Chemotherapy. [1]
-
Naesens, L., et al. (2013). "Role of Aldehyde Oxidase in the Pharmacokinetics of Favipiravir." Molecular Pharmacology.
-
ChemScene. "5-Tert-butylpyrazin-2-ol Product Data & Physicochemical Properties (CAS 1159820-93-5)." ChemScene Database.[1]
-
BenchChem. "Comparative Analysis of Pyrazine-2-carboxylic Acid Derivatives and RdRp Inhibitors." BenchChem Technical Guides.
-
Vanderlinden, E., et al. (2016). "Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Error Catastrophe." Journal of Virology. [1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
